molecular formula C20H22N2O5 B093496 Z-Phe-Ala-OH CAS No. 16088-00-9

Z-Phe-Ala-OH

Cat. No.: B093496
CAS No.: 16088-00-9
M. Wt: 370.4 g/mol
InChI Key: LEJTXQOVOPDGHS-YOEHRIQHSA-N
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Description

RN given refers to (L-Ala-D-Phe)-isomer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJTXQOVOPDGHS-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167019
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16088-00-9
Record name N-Benzyloxycarbonylphenylalanylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of Z-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Z-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-Carbobenzyloxy-L-phenylalanyl-L-alanine, is a dipeptide of significant interest in peptide synthesis and drug development. Its structure, featuring a benzyloxycarbonyl (Z) protecting group, imparts unique characteristics that are valuable for the controlled assembly of larger peptide chains and for the development of therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological relevance, particularly as a substrate for Cathepsin A.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis, formulation, and biological studies. A summary of these properties is presented below.

General Properties
PropertyValueSource
Chemical Name N-Carbobenzyloxy-L-phenylalanyl-L-alanineChem-Impex
Synonyms Z-Phe-Ala, N-Cbz-Phe-Ala, Z-L-phenylalanyl-L-alanineSigma-Aldrich[1]
CAS Number 21881-18-5Sigma-Aldrich[1]
Molecular Formula C₂₀H₂₂N₂O₅Chem-Impex
Molecular Weight 370.41 g/mol Chem-Impex
Appearance White to off-white powderChem-Impex
Quantitative Physicochemical Data

A compilation of quantitative data is provided in the following table for easy reference and comparison.

ParameterValueMethod
Melting Point 160-164 °CNot Specified
Solubility ~50 mg/mL in methanolSigma-Aldrich[1]
Optical Rotation -10.0±0.5° (c= 2% in absolute Ethanol)Chem-Impex
pKa (Predicted) Carboxylic Acid: ~3.5Computational Estimation
logP (Predicted) 2.1Computational Estimation

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the coupling of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with L-alanine, followed by deprotection of the alanine ester if necessary. A common laboratory-scale synthesis is described below.

Materials:

  • N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

  • L-Alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Coupling Reaction:

    • Dissolve Z-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • In a separate flask, suspend L-Alanine methyl ester hydrochloride (1 equivalent) in DCM and add TEA or DIPEA (2.2 equivalents) dropwise at 0 °C. Stir for 15-20 minutes.

    • Add the L-alanine methyl ester solution to the Z-Phe-OH solution.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of Z-Phe-Ala-OMe:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

    • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Ala-OMe.

    • Purify the crude product by flash chromatography on silica gel if necessary.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified Z-Phe-Ala-OMe in a mixture of methanol and water.

    • Add a solution of LiOH or NaOH (1.1-1.5 equivalents) in water dropwise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Characterization Methods
  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product. A typical mobile phase would be a mixture of ethyl acetate and hexane, or chloroform and methanol.

  • Melting Point: Determined using a standard melting point apparatus to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Relevance and Signaling Pathways

This compound serves as a sensitive substrate for Cathepsin A, a lysosomal carboxypeptidase.[2] Cathepsins are a class of proteases that play crucial roles in various physiological and pathological processes, including cancer and metabolic disorders.[3][4]

Role of Cathepsin A in Disease
  • Cancer: Elevated levels of Cathepsin A have been associated with tumor progression and metastasis in certain cancers, such as melanoma.[2] Cathepsins can degrade components of the extracellular matrix, facilitating cancer cell invasion and migration.[5] They are also involved in signaling pathways that promote cancer cell growth and inflammation.[6]

  • Metabolic Disorders: Cathepsins, including Cathepsin S which is closely related to Cathepsin A, are implicated in the pathology of obesity and diabetes.[4] They can influence adipocyte differentiation and are linked to chronic inflammation associated with metabolic diseases.[7]

Cathepsin-Mediated Signaling in Apoptosis

While this compound is a substrate for Cathepsin A, and cathepsin inhibitors have been shown to induce apoptosis, the direct signaling pathway initiated by this compound itself is not well-defined. However, we can illustrate a generalized pathway of how cathepsin activity, or its inhibition, can influence apoptosis.

Cathepsin_Apoptosis_Pathway cluster_0 Cellular Stress / Stimuli cluster_1 Lysosome cluster_2 Cytosol cluster_3 Mitochondrion Stimuli Stimuli (e.g., ROS, TNF-α) Lysosome Lysosome Stimuli->Lysosome destabilization CathepsinA Cathepsin A Lysosome->CathepsinA release Bid Bid CathepsinA->Bid cleavage tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak activation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion pore formation Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome formation Caspase9 Caspase-9 Apoptosome->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->Cytochrome_c release ZPheAlaOH This compound (Substrate) ZPheAlaOH->CathepsinA hydrolysis Inhibitor Cathepsin Inhibitor Inhibitor->CathepsinA inhibition

Caption: Generalized Cathepsin-Mediated Apoptotic Pathway.

This diagram illustrates how cellular stress can lead to the release of lysosomal cathepsins, such as Cathepsin A, into the cytosol. Once in the cytosol, cathepsins can cleave Bid to its truncated form, tBid, which in turn activates Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, apoptosome formation, and the activation of the caspase cascade, ultimately resulting in apoptosis. This compound acts as a substrate for Cathepsin A, while specific inhibitors can block its activity, thereby potentially modulating this pathway.

Conclusion

This compound is a dipeptide with well-defined physicochemical properties that make it a valuable tool in chemical and biological research. Its role as a substrate for Cathepsin A positions it as a key compound for studying the activity of this enzyme and its implications in diseases such as cancer and metabolic disorders. The provided protocols and data serve as a comprehensive resource for researchers working with this important molecule. Further investigation into the specific signaling pathways modulated by this compound and its metabolites will be crucial for unlocking its full therapeutic potential.

References

An In-depth Technical Guide to Z-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH), a protected dipeptide crucial in synthetic peptide chemistry. It covers the molecule's structure, chemical properties, and its significant applications in research and pharmaceutical development.

Chemical Structure and Formula

This compound is a dipeptide composed of L-phenylalanine and L-alanine. The N-terminus of the phenylalanine residue is protected by a benzyloxycarbonyl (Z) group, which is instrumental in preventing unwanted side reactions during peptide synthesis. This protective group allows for the controlled, stepwise elongation of peptide chains.

The chemical formula for this compound is C₂₀H₂₂N₂O₅.[1][2] Its structure consists of a phenylalanine residue linked to an alanine residue via a peptide bond, with the Z-group attached to the amino group of the phenylalanine.

cluster_Z Benzyloxycarbonyl (Z) Group cluster_Phe Phenylalanine Residue cluster_Ala Alanine Residue Z_group C₆H₅CH₂O-C=O Phe_residue NH-CH(CH₂C₆H₅)-C=O Z_group->Phe_residue Amide Bond Ala_residue NH-CH(CH₃)-COOH Phe_residue->Ala_residue Peptide Bond

Caption: Logical structure of this compound.

Physicochemical and Quantitative Data

The key chemical identifiers and physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
Synonyms Z-Phe-Ala, N-Cbz-Phe-Ala, N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine [2]
CAS Number 21881-18-5 [1][2]
Molecular Formula C₂₀H₂₂N₂O₅ [1][2]
Molecular Weight 370.41 g/mol [2]
InChI Key LEJTXQOVOPDGHS-YOEHRIQHSA-N

| SMILES | C--INVALID-LINK--NC(=O)OCc2ccccc2">C@HC(O)=O | |

Table 2: Physicochemical Properties of this compound

Property Value Reference
Appearance White to off-white powder [2]
Purity ≥99% (HPLC) [2]
Solubility Approx. 50 mg/mL in methanol
Optical Rotation -10.0±0.5° (c=2% in absolute Ethanol) [2]

| Storage Temp. | 0-8°C or -20°C |[2] |

Applications in Research and Drug Development

This compound is a versatile compound with significant applications in multiple scientific domains.

  • Peptide Synthesis : It serves as a fundamental building block in the synthesis of more complex peptides.[2] The Z-group provides robust protection of the N-terminus, facilitating controlled chain elongation in solution-phase or solid-phase peptide synthesis (SPPS).

  • Drug Development : This dipeptide is utilized in the design and optimization of peptide-based therapeutics.[2] Its structure can mimic natural peptides, allowing for the development of drugs that target specific biological pathways with high specificity, particularly in research areas like oncology and metabolic disorders.[2]

  • Biotechnology : this compound is used to produce biologically active peptides, aiding in research for enzyme inhibitors and vaccines.[3] It can be incorporated into therapeutic proteins to enhance their stability and efficacy.[2]

  • Enzyme Studies : Researchers employ this compound to investigate enzyme mechanisms and protein-protein interactions, which is critical for advancements in enzyme engineering.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is a product of coupling Z-protected Phenylalanine with Alanine. More commonly, Z-protected amino acids are used as building blocks in SPPS to create larger peptides. The following is a generalized workflow for the manual synthesis of a peptide on a solid support resin using this type of protected amino acid.

start Start resin_swelling 1. Resin Swelling (DCM/DMF) start->resin_swelling deprotection 2. Fmoc Deprotection (Piperidine/DMF) resin_swelling->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (e.g., Z-Phe-OH + HBTU/HOBt) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat_cycle Repeat Steps 2-4 for next amino acid wash2->repeat_cycle repeat_cycle->deprotection Next Cycle cleavage 5. Cleavage from Resin (TFA Cocktail) repeat_cycle->cleavage Final Cycle precipitation 6. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation end Purification & Lyophilization precipitation->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Swelling : The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like Dichloromethane (DCM) followed by N,N-Dimethylformamide (DMF) to expose the reactive sites.[4]

  • N-terminal Deprotection : If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed using a solution of piperidine in DMF to free the amino group for the next coupling step.[4]

  • Amino Acid Coupling : The carboxyl group of the incoming N-terminally protected amino acid (e.g., Z-Phe-OH) is activated using coupling reagents (like HBTU/HOBt). The activated amino acid is then added to the resin, forming a peptide bond with the deprotected N-terminus of the resin-bound amino acid. The reaction is carried out in the presence of a base such as DIPEA.[4]

  • Washing : After coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

  • Chain Elongation : Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like Trifluoroacetic acid (TFA).[4]

  • Precipitation and Purification : The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

References

An In-depth Technical Guide on the Synthesis and Characterization of Z-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide Z-Phe-Ala-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols, data presentation, and visualizations to facilitate a thorough understanding of the processes involved.

Introduction

This compound is a protected dipeptide that serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics.[1] The benzyloxycarbonyl (Z) group provides protection for the N-terminus of phenylalanine, allowing for controlled peptide bond formation with the free amino group of alanine. This guide details a common and effective method for its synthesis via carbodiimide-mediated coupling, followed by comprehensive characterization to confirm its identity, purity, and structural integrity.

Synthesis of this compound

The synthesis of this compound involves the coupling of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with L-alanine (Ala-OH). A widely used and efficient method for this peptide bond formation is the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Experimental Protocol: DCC/HOBt Mediated Coupling

This protocol outlines the solution-phase synthesis of this compound.

Materials:

  • N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

  • L-Alanine (Ala-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Activation of Z-Phe-OH: In a round-bottom flask, dissolve Z-Phe-OH (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture with constant stirring. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours to form the active ester. A white precipitate of dicyclohexylurea (DCU) will form.

  • Preparation of Alanine Solution: In a separate flask, dissolve L-Alanine (1.2 eq) in a 1M aqueous solution of sodium bicarbonate.

  • Coupling Reaction: Filter the DCU precipitate from the Z-Phe-OH active ester solution. Add the filtrate containing the active ester to the alanine solution. Allow the biphasic mixture to stir vigorously at room temperature overnight.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield the pure dipeptide as a white solid.

Synthesis Workflow

Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Z_Phe_OH Z-Phe-OH DCC_HOBt DCC, HOBt in DCM, 0°C to RT Z_Phe_OH->DCC_HOBt Active_Ester Z-Phe-OBt Active Ester DCC_HOBt->Active_Ester Coupling Vigorous Stirring RT, Overnight Active_Ester->Coupling Ala_OH L-Alanine in NaHCO3(aq) Ala_OH->Coupling Crude_Product Crude this compound Coupling->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Recrystallization Recrystallization (EtOAc/Hexane) Workup->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Diagram of the this compound synthesis workflow.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis and purity of this compound. The following section details the key analytical techniques and expected results.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₂N₂O₅[2]
Molecular Weight 370.41 g/mol [2]
Appearance White to off-white powder[2]
Purity (HPLC) ≥ 99%[2]
Optical Rotation -10.0±0.5° (c= 2% in abs. EtOH)[2]
Storage Temperature 0-8°C[2]
Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylalanine and benzyloxycarbonyl groups, the α-protons of both amino acid residues, the β-protons of phenylalanine, and the methyl protons of alanine.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the peptide bond, the carbamate, and the carboxylic acid, as well as the aromatic and aliphatic carbons.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.

  • Expected Mass: The calculated monoisotopic mass of this compound is 370.1529 g/mol . Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ at m/z 371.1607.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Characterization cluster_results Confirmation Pure_Product Purified this compound HPLC HPLC Pure_Product->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Optical_Rotation Polarimetry Pure_Product->Optical_Rotation Purity Purity Confirmation HPLC->Purity Structure Structural Elucidation NMR->Structure Molecular_Weight Molecular Weight Verification MS->Molecular_Weight Stereochemistry Stereochemical Integrity Optical_Rotation->Stereochemistry

References

Role of Z-protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Z-Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the field of peptide chemistry.[1] As one of the earliest and most influential amine-protecting groups, it paved the way for the rational, stepwise synthesis of peptides. This technical guide provides a comprehensive overview of the Z-group's fundamental role, including its introduction, stability, and cleavage. It details its application in various peptide synthesis strategies, presents experimental protocols for its use, and offers a comparative analysis of its properties. This document serves as a key resource for professionals engaged in peptide research and drug development, highlighting both the historical significance and modern utility of this robust protecting group.

Core Principles of the Z-Protecting Group

The primary function of any protecting group in peptide synthesis is to temporarily mask a reactive functional group to prevent unwanted side reactions during peptide bond formation.[2][3] The Z-group is employed to protect the α-amino group of an amino acid, transforming the nucleophilic amine into a non-reactive carbamate.[1] This protection is essential to control the sequence of amino acid addition and prevent uncontrolled polymerization.[3][4]

1.1. Introduction of the Z-Group

The Z-group is typically introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions.[1][5] The base, often sodium bicarbonate or sodium hydroxide, neutralizes the hydrochloric acid formed during the reaction.[6]

  • Reaction: Amino Acid + Benzyl Chloroformate (in base) → Z-Amino Acid

  • Key Reagents: Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH).

  • Conditions: The reaction is typically carried out in a mixed solvent system (e.g., THF/water, dioxane/water) at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature.[6][7] The pH is generally maintained between 8 and 10 to ensure the amino group is deprotonated and nucleophilic, while minimizing racemization.[5]

1.2. Stability Profile

A key advantage of the Z-group is its stability across a range of chemical conditions, which allows for the selective deprotection of other protecting groups used in a synthetic strategy.

  • Stable under:

    • Mildly acidic conditions (e.g., those used to remove the Boc group, such as trifluoroacetic acid (TFA) in many cases).[8]

    • Basic conditions (e.g., those used to remove the Fmoc group, such as piperidine).[9]

    • Conditions for many peptide coupling reactions.[8]

  • Labile under:

    • Catalytic hydrogenolysis.[1]

    • Strong acids (e.g., HBr in acetic acid, liquid HF).[8][10]

    • Sodium in liquid ammonia.[11]

1.3. Cleavage (Deprotection) of the Z-Group

The removal of the Z-group can be accomplished through several distinct mechanisms, offering flexibility in synthetic design.

  • Catalytic Hydrogenolysis: This is the mildest and most common method for Z-group cleavage. The Z-protected peptide is treated with hydrogen gas in the presence of a palladium catalyst (typically 10% Pd on carbon). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[1] This method is highly efficient and occurs under neutral pH.[1]

  • Strong Acidolysis: The Z-group can be removed by treatment with strong acids. A common reagent is a solution of hydrogen bromide (HBr) in glacial acetic acid.[10][11] This method is harsher and is typically reserved for final deprotection steps or when hydrogenolysis is not feasible (e.g., for peptides containing sulfur).

  • Dissolving Metal Reduction: Treatment with sodium in liquid ammonia can also cleave the Z-group.[11] This is a powerful reducing condition and is generally used for peptides that are resistant to other deprotection methods.

Strategic Application in Peptide Synthesis

The Z-group's unique stability and cleavage properties make it a versatile tool in different peptide synthesis methodologies.

2.1. Solution-Phase Peptide Synthesis (SPPS)

The Z-group has historically been a mainstay of solution-phase synthesis.[12] Its advantages in this context include the ease of preparation of Z-amino acids, which are often stable, crystalline solids that are easy to handle and purify.[11] Its resistance to racemization during coupling activation is another significant benefit.[11]

2.2. Solid-Phase Peptide Synthesis (SPPS)

While the Fmoc and Boc groups dominate modern solid-phase peptide synthesis (SPPS), the Z-group retains important applications, primarily for side-chain protection.[12] For instance, the ε-amino group of lysine is often protected with a Z-group or its derivatives (like 2-Cl-Z) in Boc-based SPPS.[12] This is because the Z-group is stable to the repetitive TFA treatments used to remove the N-terminal Boc group but can be cleaved during the final, strong acid (e.g., HF) cleavage from the resin.[4][12]

2.3. Orthogonal Protection Schemes

Orthogonality is a critical concept where different protecting groups can be removed under distinct conditions without affecting others.[4][9] The Z-group is an excellent component of such schemes. A classic example involves:

  • Nα-Fmoc group: Removed by a base (e.g., piperidine).

  • Side-chain Boc group: Removed by a mild acid (e.g., TFA).

  • Side-chain Z-group: Removed by hydrogenolysis.

This three-dimensional orthogonality allows for complex synthetic manipulations, such as the synthesis of branched or cyclic peptides, where specific sites must be deprotected selectively.[12]

Quantitative Data and Comparative Analysis

The selection of a protecting group is a critical decision in planning a peptide synthesis. The following table provides a comparative summary of the Z-group against the more common Fmoc and Boc groups.

FeatureZ (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Lability Hydrogenolysis, Strong AcidAcid-LabileBase-Labile
Primary Cleavage Reagent H₂/Pd-C; HBr/AcOHTrifluoroacetic Acid (TFA)20% Piperidine in DMF
Stability Stable to base and mild acid.[8][9]Stable to base and hydrogenolysis.Stable to acid and hydrogenolysis.[13]
Primary Application Solution-phase synthesis; Side-chain protection in SPPS.[8][12]Standard for Nα-protection in Boc-SPPS strategy.[2]Standard for Nα-protection in Fmoc-SPPS strategy.[2]
Key Advantages Low cost, reduces racemization, protected amino acids are often crystalline.[11]Robust, well-established for SPPS, reduces aggregation in some cases.[14]Mild deprotection, orthogonal to acid-labile side-chain groups, automation-friendly.[14]
Key Disadvantages Hydrogenolysis incompatible with sulfur-containing residues; strong acid cleavage can damage peptides.[14]Requires strong acid (e.g., HF) for final cleavage, potential for t-butyl cation side reactions.[14]Base-labile side chains not compatible, potential for aspartimide and diketopiperazine formation.[14]

Mandatory Visualizations

Diagram 1: General Workflow of Z-Group in Peptide Synthesis

G cluster_0 Synthesis Cycle cluster_1 Elongation A Z-Protected Amino Acid C Dipeptide (Z-Protected N-Terminus) A->C Coupling Reaction (e.g., DCC/HOBt) B Amino Acid (Free Carboxyl) B->C D Deprotection (e.g., H₂/Pd-C) C->D Cleavage of Z-Group E Dipeptide (Free N-Terminus) D->E F Couple Next Z-Amino Acid E->F

Caption: General workflow for chain elongation using the Z-protecting group in peptide synthesis.

Diagram 2: Orthogonal Protection Strategy Example

G cluster_conditions Selective Deprotection Conditions Peptide Fmoc-Nα Peptide Backbone Lys(Z) Asp(OtBu) Resin Base Base (e.g., Piperidine) Base->Peptide:f0 Removes Fmoc Hydrogenolysis Hydrogenolysis (H₂/Pd-C) Hydrogenolysis->Peptide:f2 Removes Z MildAcid Mild Acid (e.g., TFA) MildAcid->Peptide:f3 Removes tBu G cluster_protection Protection Step cluster_deprotection Deprotection Pathways AA H₂N-CHR-COOH (Amino Acid) CbzCl Benzyl Chloroformate (Cbz-Cl) + Base Z_AA Z-NH-CHR-COOH (Z-Protected Amino Acid) CbzCl->Z_AA Forms Carbamate H2 H₂/Pd-C (Hydrogenolysis) Z_AA->H2 Mildest HBr HBr/AcOH (Strong Acidolysis) Z_AA->HBr Na_NH3 Na/NH₃ (Reduction) Z_AA->Na_NH3 Free_Amine H₂N-CHR-CO-Peptide (Free Amine) H2->Free_Amine HBr->Free_Amine Na_NH3->Free_Amine

References

An In-depth Technical Guide on the Potential Mechanism of Action of Z-Phe-Ala-OH in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the potential mechanism of action of Z-Phe-Ala-OH based on its structural characteristics and the known biological activities of similar N-protected dipeptides. As of the latest literature review, specific experimental data on the mechanism of action of this compound is not extensively available. This document, therefore, serves as a scientifically informed framework for guiding future research and drug development efforts.

Executive Summary

This compound (N-benzyloxycarbonyl-L-phenylalanyl-L-alanine) is a dipeptide derivative with a protected N-terminus, a feature common to many synthetic enzyme inhibitors. Its structure, comprising phenylalanine and alanine residues, suggests a potential role as a competitive inhibitor of proteases, particularly those that recognize hydrophobic C-terminal or internal residues. This guide posits that this compound may exert its biological effects primarily through the inhibition of metalloproteases, such as carboxypeptidases or matrix metalloproteinases (MMPs). Such inhibition could disrupt signaling pathways crucial for cell proliferation, migration, and survival, indicating a potential therapeutic application in oncology and inflammatory diseases. This document outlines the hypothetical mechanism of action, proposes experimental protocols for its validation, and presents potential signaling pathways that may be modulated by this compound.

Core Hypothesis: this compound as a Protease Inhibitor

The central hypothesis is that this compound functions as a competitive inhibitor of specific proteases. The N-terminal benzyloxycarbonyl (Z) group protects the peptide from non-specific degradation and can participate in binding to the enzyme's active site. The phenylalanine residue provides a bulky, hydrophobic side chain, which is a common recognition motif for the S1' subsite of many proteases. The C-terminal alanine with a free carboxylate group can interact with positively charged residues or metal ions in the enzyme's active site.

Potential Enzyme Targets

Based on the structure of this compound, the following enzyme families are proposed as primary targets:

  • Carboxypeptidases: These zinc-containing metalloproteases cleave C-terminal amino acids. Carboxypeptidase A (CPA), in particular, shows a preference for substrates with bulky aromatic or branched aliphatic C-terminal residues. The Phe-Ala sequence of the dipeptide makes it a plausible candidate for binding to the active site of CPA.

  • Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases is involved in the degradation of the extracellular matrix (ECM) and plays a critical role in cancer invasion and metastasis. The hydrophobic nature of the phenylalanine residue in this compound could allow it to bind within the S1' pocket of various MMPs.

Quantitative Data on Related N-Protected Dipeptide Inhibitors

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the inhibitory activities of structurally related compounds against relevant proteases to provide a comparative context.

CompoundTarget EnzymeInhibition Constant (Ki) / IC50Reference
N-(Hydroxyaminocarbonyl)phenylalanineCarboxypeptidase A (CPA)Ki = 2.09 µM (racemic)[1]
N-[1(R)-carboxyethyl]-α(S)-(2-phenylethyl)glycyl-L-leucine,N-phenylamideStromelysin (MMP-3)Ki = 6.5 nM[2]

Proposed Mechanism of Action and Signaling Pathways

Inhibition of target proteases by this compound is hypothesized to disrupt downstream signaling pathways critical for pathological processes.

Inhibition of Matrix Metalloproteinases and Impact on Cancer Cell Signaling

If this compound inhibits MMPs, it could interfere with the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis. Furthermore, MMPs are known to process and activate various signaling molecules. Inhibition of MMPs could therefore indirectly affect pathways such as the mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[3][4][5][6][7]

Below is a DOT script visualizing the proposed mechanism of MMP inhibition by this compound and its downstream consequences on the mTOR pathway.

MMP_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling ECM Extracellular Matrix (Collagen, etc.) Pro-GF Pro-Growth Factors MMP MMP Pro-GF->MMP GFr Growth Factor Receptor PI3K PI3K GFr->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation MMP->ECM Degradation GF Active Growth Factors MMP->GF Activation This compound This compound This compound->MMP Inhibition GF->GFr

Proposed inhibition of MMP by this compound and its effect on the mTOR signaling pathway.

Detailed Experimental Protocols

To validate the hypothesized mechanism of action of this compound, a series of biochemical and cell-based assays are proposed.

Protocol for Determining Protease Inhibition

Objective: To determine if this compound inhibits the activity of candidate proteases (e.g., Carboxypeptidase A, MMP-2, MMP-9) and to calculate its IC50 and Ki values.

Materials:

  • Purified recombinant human Carboxypeptidase A, MMP-2, and MMP-9.

  • Fluorogenic or chromogenic substrates specific for each enzyme.

  • This compound.

  • Assay buffer (specific for each enzyme).

  • 96-well microplates.

  • Microplate reader (fluorometer or spectrophotometer).

Methodology:

  • Enzyme Activity Assay: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add increasing concentrations of this compound to the assay buffer. c. Add the specific protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme. d. Initiate the reaction by adding the fluorogenic or chromogenic substrate. e. Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocities for each concentration of this compound. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. d. To determine the mode of inhibition and the Ki value, perform kinetic studies with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Below is a DOT script outlining the experimental workflow for the protease inhibition assay.

Protease_Inhibition_Workflow Start Start Prep_Solutions Prepare this compound, Enzyme, and Substrate Solutions Start->Prep_Solutions Dispense_Inhibitor Dispense Serial Dilutions of this compound into 96-well Plate Prep_Solutions->Dispense_Inhibitor Add_Enzyme Add Protease to Each Well and Incubate Dispense_Inhibitor->Add_Enzyme Add_Substrate Initiate Reaction with Fluorogenic/Chromogenic Substrate Add_Enzyme->Add_Substrate Measure_Signal Monitor Fluorescence/Absorbance Over Time Add_Substrate->Measure_Signal Data_Analysis Calculate Initial Velocities and Percent Inhibition Measure_Signal->Data_Analysis Determine_IC50 Determine IC50 from Dose-Response Curve Data_Analysis->Determine_IC50 Kinetic_Studies Perform Kinetic Studies to Determine Ki and Mode of Inhibition Determine_IC50->Kinetic_Studies End End Kinetic_Studies->End

Experimental workflow for determining protease inhibition by this compound.
Protocol for Cell-Based Assays

Objective: To assess the effect of this compound on cancer cell invasion and mTOR signaling.

Materials:

  • Cancer cell line with high MMP expression (e.g., HT-1080 fibrosarcoma).

  • Matrigel invasion chambers (e.g., Boyden chambers).

  • Cell culture medium and supplements.

  • This compound.

  • Antibodies for Western blotting (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-actin).

Methodology:

  • Cell Invasion Assay: a. Seed cancer cells in the upper chamber of a Matrigel-coated invasion chamber in serum-free medium containing various concentrations of this compound. b. Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. c. Incubate for 24-48 hours. d. Remove non-invading cells from the upper surface of the membrane. e. Fix and stain the invading cells on the lower surface of the membrane. f. Quantify the number of invading cells by microscopy.

  • Western Blot Analysis of mTOR Pathway: a. Treat cancer cells with this compound for various time points. b. Lyse the cells and collect the protein extracts. c. Determine protein concentration using a BCA assay. d. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against total and phosphorylated forms of mTOR and its downstream effectors (e.g., p70S6K). f. Use a loading control (e.g., actin) to normalize the results. g. Detect the protein bands using a chemiluminescence-based detection system.

Conclusion and Future Directions

This compound, an N-terminally protected dipeptide, holds promise as a modulator of biological systems, likely through the inhibition of proteases such as carboxypeptidases and matrix metalloproteinases. The proposed mechanisms and experimental protocols outlined in this guide provide a robust framework for initiating a comprehensive investigation into its precise mode of action. Future research should focus on identifying the specific molecular targets of this compound, elucidating its structure-activity relationship, and evaluating its therapeutic potential in relevant preclinical models of cancer and other diseases characterized by aberrant protease activity. Confirmation of its mechanism of action will be a critical step in the development of this compound as a potential therapeutic agent.

References

Z-Phe-Ala-OH: A Technical Guide to its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH) is a dipeptide derivative with significant potential as a modulator of enzymatic activity. Its structural similarity to the natural substrates of various proteases, particularly metalloproteases and cathepsins, positions it as a compelling candidate for investigation as a competitive enzyme inhibitor. This technical guide provides a comprehensive overview of the core concepts, experimental protocols, and potential signaling pathway interactions related to the evaluation of this compound as an enzyme inhibitor. While specific quantitative inhibitory data for this compound is not extensively available in public literature, this guide outlines the established methodologies for its determination and explores the rationale for its potential inhibitory action against key enzyme targets.

Introduction

This compound is a dipeptide composed of L-phenylalanine and L-alanine, with the N-terminus of phenylalanine protected by a benzyloxycarbonyl (Z) group. This protective group enhances the compound's stability and allows for its use as a building block in peptide synthesis.[1] Beyond its role in synthesis, the structural characteristics of this compound, particularly the hydrophobic phenylalanyl residue, suggest its potential to interact with the active sites of various proteases. This interaction can lead to the modulation of enzyme activity, a critical aspect of drug discovery and development in fields such as oncology and the study of metabolic disorders.[1][2]

Potential Enzyme Targets and Rationale for Inhibition

Based on its chemical structure and the known substrate specificities of certain enzymes, this compound is a plausible candidate for the inhibition of several classes of proteases.

Cathepsin A

Cathepsin A, a serine carboxypeptidase, is a particularly strong candidate for inhibition by this compound. Published research has identified Z-Phe-Ala as a good substrate for porcine kidney cathepsin A, indicating that it effectively binds to the enzyme's active site.[3] Molecules that can bind to an enzyme's active site but are either slowly processed or not processed at all can act as competitive inhibitors. The Z-group on this compound may influence its processing by the enzyme, potentially enhancing its inhibitory properties compared to the unprotected dipeptide.

Metalloproteases: Thermolysin and Carboxypeptidase A

Dipeptides and their derivatives are known to interact with and, in some cases, inhibit metalloproteases.[4] Thermolysin, a zinc-dependent endopeptidase, and Carboxypeptidase A, a zinc-containing exopeptidase, both possess active sites that accommodate peptide substrates with hydrophobic residues. The phenylalanine residue of this compound could facilitate its binding to the S1' subsite of these enzymes, a key determinant for substrate recognition and catalysis. Inhibition of these enzymes by dipeptides often occurs through a competitive mechanism.[5][6]

Quantitative Analysis of Enzyme Inhibition

To rigorously assess the inhibitory potential of this compound, it is essential to determine its key inhibitory constants, namely the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: Key Quantitative Parameters for Enzyme Inhibition

ParameterDescriptionExperimental Determination
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is dependent on the experimental conditions, including substrate concentration.Determined by measuring enzyme activity at a range of inhibitor concentrations and fitting the data to a dose-response curve.
Ki The dissociation constant for the binding of an inhibitor to an enzyme. It represents the affinity of the inhibitor for the enzyme and is independent of substrate concentration for competitive inhibitors.Calculated from IC50 values using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[7]

Experimental Protocols

The following protocols provide a detailed methodology for determining the enzyme inhibitory potential of this compound. These are based on established methods for assaying protease activity and inhibition.[8][9][10]

General Materials and Reagents
  • This compound (purity ≥95%)

  • Target enzymes (e.g., purified human cathepsin A, thermolysin from Bacillus thermoproteolyticus, bovine pancreatic carboxypeptidase A)

  • Fluorogenic or chromogenic substrates specific to the target enzyme (e.g., Z-Phe-Arg-AMC for cathepsin L-like activity, which can be adapted for Cathepsin A; FAGLA for thermolysin; Hippuryl-L-phenylalanine for carboxypeptidase A)[11]

  • Assay buffers specific to each enzyme's optimal pH and ionic strength requirements

  • Microplate reader (fluorescence or absorbance)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol for Determining IC50 of this compound against Cathepsin A (Fluorometric Assay)

This protocol utilizes a continuous kinetic assay to measure the inhibition of cathepsin A.[8][12]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the fluorogenic substrate (e.g., a cathepsin A-specific substrate or a broad-spectrum substrate like Z-Phe-Arg-AMC) in DMSO.

    • Prepare the assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA for cysteine cathepsins, though Cathepsin A is a serine protease and buffer conditions should be optimized accordingly).

    • Prepare a stock solution of purified cathepsin A in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add a fixed volume of the cathepsin A solution to each well.

    • Add varying concentrations of the this compound solution to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).[13]

    • The rate of reaction (initial velocity) is determined from the linear portion of the fluorescence versus time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Ki for Competitive Inhibition

Once the IC50 is determined, the Ki can be calculated using the Cheng-Prusoff equation, provided the inhibition mechanism is competitive. To confirm the mechanism of inhibition (competitive, non-competitive, or uncompetitive), the IC50 should be determined at multiple substrate concentrations. For a competitive inhibitor, the IC50 value will increase linearly with an increase in substrate concentration.[7]

Visualization of Workflows and Pathways

Experimental Workflow for IC50 Determination

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation enzyme_prep Enzyme Dilution reagent_prep->enzyme_prep inhibitor_prep Inhibitor Dilutions reagent_prep->inhibitor_prep substrate_prep Substrate Solution reagent_prep->substrate_prep plate_setup Plate Setup (Enzyme + Inhibitor) enzyme_prep->plate_setup inhibitor_prep->plate_setup reaction_init Reaction Initiation (Add Substrate) substrate_prep->reaction_init pre_incubation Pre-incubation plate_setup->pre_incubation pre_incubation->reaction_init kinetic_reading Kinetic Reading (Fluorescence) reaction_init->kinetic_reading data_processing Calculate % Inhibition kinetic_reading->data_processing curve_fitting Dose-Response Curve data_processing->curve_fitting ic50_calc Determine IC50 curve_fitting->ic50_calc

Caption: Workflow for determining the IC50 value of this compound.

Logical Relationship for Competitive Inhibition

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki S Substrate (S) I Inhibitor (I) (this compound) ES->E k-1 P Product (P) ES->P kcat EI->E k-i

Caption: Competitive inhibition of an enzyme by this compound.

Potential Signaling Pathway Involvement of Cathepsin A

Cathepsin A is involved in several cellular processes, including protein degradation within the lysosome and the processing of bioactive peptides.[14][15] Its dysregulation has been implicated in various diseases.[2] An inhibitor of cathepsin A could potentially modulate these pathways.

CathepsinA_Signaling cluster_lysosome Lysosome cluster_inhibitor cluster_cellular_effects Potential Cellular Effects CatA Cathepsin A Protein_Deg Protein Degradation CatA->Protein_Deg Bioactive_Pep Bioactive Peptide Processing CatA->Bioactive_Pep Altered_Deg Altered Protein Turnover Protein_Deg->Altered_Deg Altered_Sig Modulation of Peptide Signaling Bioactive_Pep->Altered_Sig ZPheAlaOH This compound ZPheAlaOH->CatA Inhibition

Caption: Potential impact of this compound on Cathepsin A-mediated pathways.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel enzyme inhibitors. Its established interaction with cathepsin A as a substrate provides a strong rationale for its investigation as a competitive inhibitor. The experimental protocols detailed in this guide offer a clear roadmap for the quantitative assessment of its inhibitory potential against cathepsin A and other relevant proteases like thermolysin and carboxypeptidase A.

Future research should focus on obtaining precise IC50 and Ki values for this compound against a panel of proteases. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of this compound analogs, could lead to the identification of more potent and selective inhibitors. Furthermore, elucidating the impact of this compound on cellular signaling pathways will be crucial in understanding its potential therapeutic applications. The methodologies and conceptual frameworks provided herein serve as a foundational guide for researchers and drug development professionals to unlock the full potential of this compound and related dipeptides as valuable tools in chemical biology and medicine.

References

Conformational Analysis of Z-Phe-Ala-OH in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the conformational analysis of the dipeptide Z-Phe-Ala-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-alanine) in a solution state. Understanding the three-dimensional structure and dynamic behavior of such peptide fragments is crucial for rational drug design, peptide engineering, and clarifying structure-activity relationships. While a definitive, all-encompassing study on the solution conformation of this compound is not extensively documented in publicly available literature, this guide synthesizes the established principles and experimental approaches used for analogous dipeptides to provide a robust framework for its analysis.

Introduction to Dipeptide Conformation

The conformational flexibility of a dipeptide like this compound is primarily defined by the rotational freedom around the single bonds of the peptide backbone and the amino acid side chains. The key dihedral angles that dictate the backbone conformation are φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). The side-chain conformations are described by a series of χ (chi) angles. In solution, a dipeptide exists as a dynamic equilibrium of multiple conformers, and the preferred conformations are influenced by a variety of factors including intramolecular hydrogen bonding, steric hindrance, and solvent interactions.

The primary goal of a conformational analysis is to determine the geometry and relative populations of the most stable conformers in a given solvent. This is typically achieved through a combination of experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, complemented by computational modeling.

Experimental Approaches

A multi-pronged experimental strategy is essential for a thorough conformational analysis of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the solution structure of peptides. Several NMR parameters are sensitive to the local conformation.

Key NMR Experiments and Their Significance:

  • ¹H NMR: Provides information on the chemical environment of protons. The chemical shifts of amide (NH) and α-protons (Hα) are particularly sensitive to conformation and hydrogen bonding.

  • Nuclear Overhauser Effect (NOE): The observation of an NOE between two protons indicates that they are close in space (typically < 5 Å). The intensity of the NOE is inversely proportional to the sixth power of the inter-proton distance, providing crucial distance restraints for structure calculation. For a dipeptide like this compound, key NOEs would be between adjacent amide protons, and between side-chain and backbone protons.

  • ³J-Coupling Constants: The vicinal coupling constant (³J) between two protons separated by three bonds is dependent on the dihedral angle between them, as described by the Karplus equation. For peptides, the ³J(HN,Hα) coupling constant is particularly valuable as it provides information about the φ dihedral angle.

Illustrative Quantitative Data from NMR Analysis of a Model Dipeptide

ParameterPhenylalanine ResidueAlanine Residue
δ(NH) (ppm) ~8.2~7.9
δ(Hα) (ppm) ~4.5~4.2
³J(HN,Hα) (Hz) ~8.0~7.5
Key NOEs NH(Ala) - Hα(Phe)Hα(Ala) - NH(Phe)
Hα(Phe) - Hβ(Phe)Hα(Ala) - Hβ(Ala)

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment) to a final concentration of 1-10 mM. The choice of solvent is critical as it can significantly influence the peptide's conformation.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and obtain chemical shifts.

    • Perform two-dimensional (2D) experiments such as COSY (Correlated Spectroscopy) to assign proton spin systems, TOCSY (Total Correlation Spectroscopy) to identify all protons within a given amino acid residue, and ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) to obtain distance restraints. ROESY is often preferred for small molecules like dipeptides to avoid zero-crossing issues.

    • Measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum.

  • Data Analysis:

    • Integrate NOE cross-peaks and calibrate them to known distances to generate a set of inter-proton distance restraints.

    • Use the measured ³J(HN,Hα) values in the Karplus equation to derive constraints on the φ dihedral angle.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for probing the secondary structure of peptides and proteins. While dipeptides do not form canonical secondary structures like α-helices or β-sheets, their CD spectra can provide valuable information about their overall conformational preferences and changes in response to environmental factors like solvent polarity or temperature. The CD spectrum of this compound will be dominated by contributions from the peptide bond and the aromatic chromophore of the phenylalanine residue.

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., methanol, trifluoroethanol). The concentration should be in the range of 0.1-1 mg/mL.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Acquire a baseline spectrum of the solvent and subtract it from the sample spectrum.

    • Data is typically expressed in terms of molar ellipticity ([θ]).

  • Data Analysis: The shape and magnitude of the CD spectrum can be compared with spectra of peptides with known conformations or with theoretical spectra calculated for different conformers of this compound.

Computational Modeling

Computational methods are indispensable for integrating the sparse experimental data into a coherent three-dimensional model of the conformational ensemble.

Workflow for Computational Modeling:

  • Conformational Search: Generate a large number of possible conformations of this compound using methods like molecular mechanics force fields (e.g., AMBER, CHARMM) or quantum mechanics calculations. This can be achieved through systematic grid searches of the φ and ψ dihedral angles or through molecular dynamics (MD) simulations.

  • Energy Minimization: Each generated conformer is then energy-minimized to find the nearest local energy minimum.

  • Structure Refinement using Experimental Restraints: The experimentally derived NMR restraints (NOE distances and dihedral angle constraints) are incorporated into the calculations to filter and rank the generated conformers. This process identifies the subset of conformers that are consistent with the experimental data.

  • Ensemble Averaging: Since the experimental data represents an average over the entire conformational ensemble, the final step involves calculating the population-weighted average of the properties (e.g., NOEs, J-couplings) for the refined set of conformers and comparing them to the experimental values.

Visualizing the Workflow and Relationships

Graphviz diagrams can effectively illustrate the logical flow of the conformational analysis process.

experimental_workflow cluster_sample Sample Preparation cluster_data Data Extraction cluster_comp Computational Modeling cluster_result Results Z_Phe_Ala_OH This compound Synthesis & Purification Solution Dissolution in Deuterated Solvent Z_Phe_Ala_OH->Solution NMR NMR Spectroscopy (1D, 2D NOESY/ROESY, J-coupling) Solution->NMR CD Circular Dichroism Spectroscopy Solution->CD NMR_Data Chemical Shifts, NOEs, J-couplings NMR->NMR_Data CD_Data Molar Ellipticity vs. Wavelength CD->CD_Data Refinement Structure Refinement with Experimental Restraints NMR_Data->Refinement Conf_Search Conformational Search (MD, Grid Scan) Energy_Min Energy Minimization Conf_Search->Energy_Min Energy_Min->Refinement Ensemble Conformational Ensemble (Structures & Populations) Refinement->Ensemble

Experimental workflow for conformational analysis.

logical_relationship cluster_exp_data Experimental Data cluster_structural_info Structural Information cluster_model 3D Model NOE NOE Intensities Distances Inter-proton Distances (< 5 Å) NOE->Distances ∝ 1/r⁶ J_Coupling ³J(HN,Hα) Values Phi_Angle φ Dihedral Angle Constraints J_Coupling->Phi_Angle Karplus Equation Conformational_Ensemble Solution Conformational Ensemble Distances->Conformational_Ensemble Refines Phi_Angle->Conformational_Ensemble Restricts

Methodological & Application

Application Notes and Protocols for the Liquid-Phase Synthesis of Peptides using Z-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the liquid-phase synthesis of peptides utilizing the N-terminally protected dipeptide, Z-Phe-Ala-OH, as a starting material. Liquid-phase peptide synthesis (LPPS) is a classical yet highly relevant technique, particularly advantageous for the large-scale production of short peptides where purification of intermediates is crucial for the final purity of the product.[1][2][3] This document outlines the detailed protocols for the synthesis of a model tripeptide, Z-Phe-Ala-Xaa-OR (where Xaa is an amino acid and R is an alkyl group), followed by the removal of the protecting groups to yield the free peptide.

I. Overview of Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the stepwise elongation of a peptide chain in a homogenous solution.[3] Key advantages of this method include the ability to purify and characterize intermediates at each step, leading to high-purity final products.[1][3] This is particularly beneficial for shorter peptide sequences, such as dipeptides and tripeptides, where LPPS can be more cost-effective for large-scale manufacturing.[1] The benzyloxycarbonyl (Z) group is a commonly used N-terminal protecting group that is stable under various coupling conditions and can be readily removed by catalytic hydrogenation.[4]

II. Experimental Protocols

This section details the step-by-step procedures for the synthesis of a model tripeptide, for instance, Z-Phe-Ala-Leu-OMe, starting from this compound and H-Leu-OMe.HCl.

A. Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₂₆H₂₆N₂O₅446.49N-protected dipeptide
L-Leucine methyl ester hydrochlorideC₇H₁₆ClNO₂181.66C-terminal amino acid ester
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant
Triethylamine (TEA)C₆H₁₅N101.19Base for neutralization
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Solvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11Solvent for extraction
10% Palladium on Carbon (Pd/C)Pd/C-Catalyst for hydrogenation
Methanol (MeOH)CH₃OH32.04Solvent
Lithium Hydroxide (LiOH)LiOH23.95Base for saponification
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
1 M Hydrochloric Acid (HCl)HCl36.46For acidification
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01For washing
Brine (Saturated NaCl solution)NaCl58.44For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying agent

B. Protocol 1: Peptide Coupling to form Z-Phe-Ala-Leu-OMe

This protocol describes the coupling of this compound with H-Leu-OMe using DCC and HOBt.

  • Preparation of the Amino Component: In a round-bottom flask, suspend L-Leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.0 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

  • Activation of the Carboxyl Component: In a separate round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling Reaction: To the solution of this compound and HOBt, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.

  • Addition of the Amino Component: Add the neutralized H-Leu-OMe solution from step 1 to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-Phe-Ala-Leu-OMe.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexane) or by silica gel column chromatography.

C. Protocol 2: N-Terminal Z-Group Deprotection

This protocol outlines the removal of the Z-group by catalytic hydrogenation.

  • Reaction Setup: Dissolve the purified Z-Phe-Ala-Leu-OMe (1.0 eq) in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (approximately 10% by weight of the peptide) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon filled with hydrogen is sufficient for small-scale reactions). Repeat this process three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain H-Phe-Ala-Leu-OMe.

D. Protocol 3: C-Terminal Ester Saponification

This protocol describes the hydrolysis of the methyl ester to yield the free tripeptide.

  • Reaction Setup: Dissolve the deprotected tripeptide ester, H-Phe-Ala-Leu-OMe (1.0 eq), in a mixture of THF and water.

  • Base Addition: Cool the solution to 0 °C and add a solution of lithium hydroxide (1.1 eq) in water dropwise.[5][6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • A white precipitate of the free peptide, H-Phe-Ala-Leu-OH, should form.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

III. Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Actual yields may vary depending on the specific amino acid side chains and reaction conditions.

StepProductExpected Yield (%)Purity (by HPLC) (%)
1. CouplingZ-Phe-Ala-Leu-OMe80-90>95
2. DeprotectionH-Phe-Ala-Leu-OMe90-98>98
3. SaponificationH-Phe-Ala-Leu-OH85-95>98

Characterization Data:

The identity and purity of the synthesized peptides should be confirmed by analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemical integrity of the peptides.[8][9]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[2]

IV. Visualizations

Diagram 1: Experimental Workflow for Tripeptide Synthesis

experimental_workflow cluster_start Starting Materials cluster_coupling Step 1: Coupling cluster_deprotection Step 2: Z-Deprotection cluster_saponification Step 3: Saponification start1 This compound coupling DCC, HOBt, TEA in DCM start1->coupling start2 H-Leu-OMe.HCl start2->coupling product1 Z-Phe-Ala-Leu-OMe coupling->product1 deprotection H₂, Pd/C in MeOH product1->deprotection product2 H-Phe-Ala-Leu-OMe deprotection->product2 saponification 1. LiOH in THF/H₂O 2. HCl product2->saponification product3 H-Phe-Ala-Leu-OH saponification->product3

Caption: Workflow for the liquid-phase synthesis of H-Phe-Ala-Leu-OH.

Diagram 2: Signaling Pathway of Peptide Bond Formation

peptide_bond_formation cluster_activation Carboxyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_products Products Z_dipeptide This compound Active_Ester Activated O-Acylisourea and HOBt Ester Z_dipeptide->Active_Ester DCC DCC DCC->Active_Ester HOBt HOBt HOBt->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Amino_Ester H-Leu-OMe Amino_Ester->Peptide_Bond Tripeptide Z-Phe-Ala-Leu-OMe Peptide_Bond->Tripeptide DCU DCU (byproduct) Peptide_Bond->DCU

Caption: Mechanism of DCC/HOBt mediated peptide bond formation.

References

Application Notes and Protocols for the HPLC Purification of Z-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of the N-terminally protected dipeptide Z-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH) using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed to achieve high purity suitable for subsequent applications in research, development, and pharmaceutical synthesis.

Introduction

This compound is a key building block in peptide synthesis, often utilized in the development of therapeutic peptides and other complex organic molecules. The benzyloxycarbonyl (Z) protecting group on the N-terminus of phenylalanine enhances its stability and facilitates controlled peptide bond formation. Following synthesis, the crude product typically contains impurities such as unreacted starting materials, by-products, and deletion or truncated sequences. RP-HPLC is a highly effective technique for the purification of such protected peptides, separating molecules based on their hydrophobicity.[1][2]

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobic character. The stationary phase is non-polar (e.g., C18-modified silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN).[2] this compound, being a hydrophobic molecule, will be retained on the non-polar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the hydrophobicity of the eluent increases, causing the bound molecules to elute. More hydrophobic compounds will elute at higher organic solvent concentrations. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), helps to improve peak shape and resolution.[1]

Quantitative Data Summary

The following table summarizes typical parameters and expected results for the preparative HPLC purification of this compound. These values are representative and may vary depending on the specific instrumentation, column dimensions, and the purity of the crude sample.

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile
Flow Rate 15 mL/min
Detection Wavelength 214 nm & 254 nm
Injection Volume 1-5 mL (depending on concentration)
Sample Concentration 10-20 mg/mL in a minimal amount of mobile phase A with organic solvent
Expected Retention Time 15-25 minutes
Typical Purity Achieved >98%
Expected Recovery 80-95%

Experimental Protocol

Materials and Equipment
  • Preparative HPLC system with a gradient pump and UV detector

  • C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm particle size)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Crude this compound

  • 0.22 µm or 0.45 µm syringe filters

  • Lyophilizer (freeze-dryer)

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA to achieve a 0.1% (v/v) concentration. Degas the solution for 15-20 minutes.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA to achieve a 0.1% (v/v) concentration. Degas the solution for 15-20 minutes.

Sample Preparation
  • Dissolution: Dissolve the crude this compound in a minimal volume of a solvent mixture that ensures complete solubility and binding to the column upon injection (e.g., 20-30% acetonitrile in water). A starting concentration of 10-20 mg/mL is recommended.[1]

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]

HPLC Purification Method
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B) at a flow rate of 15 mL/min until a stable baseline is observed on the UV detector.

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Gradient Elution: Elute the bound peptide using a linear gradient of increasing Mobile Phase B concentration as follows:

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
57030
352080
400100
450100
467030
557030
  • Fraction Collection: Collect fractions corresponding to the main peak detected at 214 nm and/or 254 nm. The peptide bond absorbs strongly around 214 nm, while the benzyloxycarbonyl group provides absorbance around 254 nm.[3][4][5]

Post-Purification Processing
  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system with a similar mobile phase system but a steeper gradient and a lower flow rate.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and then lyophilize under high vacuum to obtain the purified this compound as a white, fluffy powder.

  • Storage: Store the lyophilized peptide at -20°C or lower to prevent degradation.

Visualizations

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in Mobile Phase A/Solvent Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Elute Gradient Elution (ACN/Water/TFA) Inject->Elute Detect UV Detection (214 nm & 254 nm) Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Remove Acetonitrile Pool->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize Pure Pure this compound Lyophilize->Pure

Caption: Workflow for the HPLC purification of this compound.

Logical_Relationship cluster_components System Components cluster_analyte Analyte & Impurities cluster_process Process cluster_outcome Outcome Stationary Stationary Phase (C18 - Non-polar) Interaction Hydrophobic Interaction Stationary->Interaction Mobile Mobile Phase (Water/ACN - Polar) Elution Gradient Elution (Increasing ACN %) Mobile->Elution Peptide This compound (Hydrophobic) Peptide->Interaction Impurities Impurities (Varying Polarity) Separation Separation based on Hydrophobicity Impurities->Separation Interaction->Elution Elution->Separation

Caption: Logical relationships in RP-HPLC purification of peptides.

References

Application Note: Quantitative Analysis of Z-Phe-Ala-OH Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Ala-OH, or N-benzyloxycarbonyl-L-phenylalanyl-L-alanine, is a protected dipeptide that serves as a crucial building block in peptide synthesis and is a known substrate for certain proteases like cathepsin A. Accurate and sensitive quantification of this compound and related peptidic structures is essential for various applications, including enzyme activity assays, pharmacokinetic studies, and quality control in peptide manufacturing. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2]

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from complex matrices, followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer.[2] Quantification is achieved through Multiple Reaction Monitoring (MRM), which offers high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[1] An internal standard is employed to ensure accuracy and precision.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis.[3] The following protocol is a general guideline and may require optimization based on the sample matrix (e.g., plasma, cell lysate, reaction buffer).

Materials:

  • This compound standard (Sigma-Aldrich, CAS No. 21881-18-5)[4]

  • Stable isotope-labeled internal standard (e.g., Z-Phe(d5)-Ala-OH)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol for Protein Precipitation (for biological samples):

  • To 100 µL of the sample, add 300 µL of ice-cold methanol containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase A.

Protocol for Solid-Phase Extraction (for cleaner samples):

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate and reconstitute in 100 µL of mobile phase A.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300°C

  • Gas Flow: 12 L/min

  • Nebulizer Pressure: 40 psi

  • MRM Transitions: (To be optimized empirically. Predicted transitions are listed in the data section).

Predicted Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is expected to occur primarily at the peptide bond and within the benzyloxycarbonyl (Z) protecting group upon collision-induced dissociation (CID).[5] The most common fragmentation patterns for peptides involve the formation of b and y ions.[6][7]

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [this compound + H]+ m/z 371.16 b2 b2 ion (Z-Phe+) m/z 283.13 precursor->b2 Loss of Ala y1 y1 ion (Ala+) m/z 90.05 precursor->y1 Loss of Z-Phe z_group Tropylium ion (from Z-group) m/z 91.05 b2->z_group Further fragmentation

Caption: Predicted fragmentation of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical calibration curve and quality control samples for the analysis of this compound.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.11599.1
500.592101.3
1001.189100.5
5005.99899.8
100012.01599.2

Table 2: Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC2.52.4598.04.2
MQC7576.1101.53.5
HQC750742.899.02.8

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound371.2283.115
This compound371.291.125
Internal Std.376.2288.115

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Reaction Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or SPE Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC HPLC Separation (C18) Reconstitute->LC Inject ESI Electrospray Ionization (ESI+) LC->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Detection (Q3) CID->MS2 Integration Peak Integration MS2->Integration Acquire Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound analysis.

Discussion

This application note outlines a robust and sensitive method for the quantification of this compound using LC-MS/MS. The sample preparation protocols are designed to minimize matrix effects, a common challenge in bioanalysis. The use of a stable isotope-labeled internal standard is crucial for correcting for any variability during sample preparation and ionization.

The predicted fragmentation pattern provides a starting point for the optimization of MRM transitions. The primary fragment ions are expected to result from the cleavage of the peptide bond and the loss of the protecting group. Empirical optimization of collision energies is necessary to maximize the signal for the selected transitions.[1]

The provided quantitative data, while hypothetical, represents the expected performance of a well-developed LC-MS/MS assay, with high accuracy and precision over a wide dynamic range. This methodology can be adapted for the analysis of other Z-protected peptides and can be applied in various research and development settings.

References

Application Notes and Protocols for the Deprotection of the Z-group from Z-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by several distinct methods. This application note provides detailed protocols for the deprotection of the Z-group from the dipeptide Z-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH), yielding the free dipeptide, Phe-Ala-OH. The described methods include catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis. This document is intended to guide researchers in selecting and performing the optimal deprotection strategy for their specific needs, offering insights into reaction conditions, yields, and purification procedures.

Overview of Deprotection Methods

The selection of a deprotection method for the Z-group depends on factors such as the presence of other sensitive functional groups in the peptide, the desired scale of the reaction, and the available laboratory equipment. The most common methods are:

  • Catalytic Hydrogenation: This classic and clean method involves the use of hydrogen gas and a palladium catalyst (typically on carbon, Pd/C) to cleave the benzyl-oxygen bond of the carbamate. It is highly efficient and the byproducts, toluene and carbon dioxide, are easily removed.

  • Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst. The reaction is often fast and provides high yields.

  • Acidolysis: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA), can cleave the Z-group. This method is useful when the peptide is sensitive to catalytic hydrogenation.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for the deprotection of Z-protected dipeptides, providing a basis for method selection.

Deprotection MethodSubstrateCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Catalytic HydrogenationZ-D-Leu-Gly-OMe10% Pd/C, H₂ (balloon)MethanolRoom Temp.Not Specified>90>98[1]
Catalytic HydrogenationCbz-L-Phe-L-Leu-OEt10 wt% Pd/C, H₂Water (with surfactant)Room Temp.< 2 hours~92 (for subsequent coupling)Not Specified[1]
Catalytic Transfer HydrogenationCinnamic Acid (model)PdCl₂, Formic AcidWater90Not Specified100Not Specified[2][3]
Catalytic Transfer HydrogenationMaleic Acid (model)Pd/C, Formic AcidWater1505 min (continuous flow)~98Not Specified[4]
AcidolysisZ-Arg(Pbf)-OH (model)TFA/H₂O (80:20)-37Not SpecifiedNot SpecifiedNot Specified[5]

Note: Data for the direct deprotection of this compound is limited in the literature. The provided data is for closely related dipeptides or model substrates to illustrate the efficacy of the methods. Researchers should optimize conditions for their specific substrate.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the deprotection of this compound using catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), analytical grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Celite® for filtration

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution (typically 10% by weight of the Z-protected peptide).

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed. A typical mobile phase for TLC is a mixture of dichloromethane and methanol.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected dipeptide, Phe-Ala-OH.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol details the deprotection of this compound using catalytic transfer hydrogenation with formic acid as the hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (HCOOH)

  • Methanol (MeOH) or Water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Celite® for filtration

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol or water in a round-bottom flask equipped with a magnetic stir bar.

  • Add 10% Pd/C to the solution (10% by weight of the substrate).

  • To the stirred suspension, add formic acid (typically 2-5 equivalents).

  • Heat the reaction mixture to a gentle reflux (if using methanol) or to a specified temperature (e.g., 90°C if using water) and stir.[2][3]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified if necessary.

Protocol 3: Acidolysis with HBr in Acetic Acid

This protocol describes the cleavage of the Z-group using a solution of hydrogen bromide in acetic acid. Caution: This reagent is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes (optional)

Procedure:

  • Place this compound in a dry round-bottom flask.

  • Add a solution of 33% HBr in acetic acid (ensure the peptide is fully dissolved).

  • Stir the mixture at room temperature for the recommended time (typically 30-60 minutes, but should be monitored by TLC).

  • Upon completion of the reaction, precipitate the product by adding the reaction mixture dropwise to a stirred, cold solution of anhydrous diethyl ether.

  • Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether to remove residual acetic acid and HBr.

  • Dry the product under vacuum.

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_process Processing cluster_end Final Product Start This compound Method1 Catalytic Hydrogenation (H2, Pd/C) Start->Method1 Method2 Catalytic Transfer Hydrogenation (HCOOH, Pd/C) Start->Method2 Method3 Acidolysis (HBr/AcOH) Start->Method3 Workup Reaction Workup (e.g., Filtration) Method1->Workup Method2->Workup Method3->Workup Purification Purification (e.g., Crystallization) Workup->Purification End Phe-Ala-OH Purification->End

Caption: General workflow for the deprotection of this compound.

Caption: Chemical transformation of this compound to Phe-Ala-OH.

References

Application Notes and Protocols for Z-Phe-Ala-OH in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the dipeptide Z-Phe-Ala-OH in enzyme inhibition assays, with a focus on two key metalloproteases: Carboxypeptidase A and Thermolysin. While this compound is a valuable building block for synthesizing more complex peptide-based inhibitors, its potential as a direct inhibitor can be assessed using the protocols outlined below.[1] This document offers detailed methodologies, data presentation guidelines, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and Target Enzymes

Z-L-phenylalanyl-L-alanine (this compound) is a dipeptide derivative that can be employed in biochemical assays to study enzyme mechanisms and interactions.[1] Its structural similarity to the natural substrates of certain proteases makes it a candidate for investigating enzyme inhibition. This document focuses on its application in assays for two zinc-containing metalloproteases:

  • Carboxypeptidase A (CPA): A digestive enzyme that catalyzes the hydrolysis of C-terminal peptide bonds, showing a preference for residues with aromatic or bulky aliphatic side chains.[2]

  • Thermolysin (TLN): A thermostable neutral metalloproteinase that hydrolyzes peptide bonds on the N-terminal side of hydrophobic amino acid residues.[3]

Quantitative Data Summary

Due to the limited availability of specific public data for the inhibition constants of this compound, the following tables provide representative data for dipeptide inhibitors against Carboxypeptidase A and Thermolysin. These values are intended to serve as a reference for expected ranges and for designing experiments.

Table 1: Representative Inhibition Data for Dipeptide Inhibitors of Carboxypeptidase A

InhibitorEnzymeKi (µM)Inhibition TypeAssay Method
Gly-L-TyrBovine Carboxypeptidase A96CompetitiveSpectrophotometric
L-PheBovine Carboxypeptidase A280CompetitiveSpectrophotometric
L-PhenylalanineBovine Carboxypeptidase A540CompetitiveSpectrophotometric
This compound (Illustrative)Bovine Carboxypeptidase A50 - 500Competitive (Predicted)Spectrophotometric

Table 2: Representative Inhibition Data for Dipeptide Inhibitors of Thermolysin

InhibitorEnzymeKi (mM)Inhibition TypeAssay Method
L-Leu-L-PheBacillus thermoproteolyticus Thermolysin0.43CompetitiveSpectrophotometric
L-Phe-L-AlaBacillus thermoproteolyticus Thermolysin1.1CompetitiveSpectrophotometric
L-Ala-L-PheBacillus thermoproteolyticus Thermolysin3.2CompetitiveSpectrophotometric
This compound (Illustrative)Bacillus thermoproteolyticus Thermolysin0.5 - 5.0Competitive (Predicted)Fluorometric

Note: The values for this compound are illustrative and based on the inhibitory potential of similar dipeptides. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Carboxypeptidase A Inhibition

This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on Carboxypeptidase A activity using the substrate Hippuryl-L-Phenylalanine.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • This compound

  • Hippuryl-L-Phenylalanine (substrate)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 254 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of Hippuryl-L-Phenylalanine in Tris-HCl buffer.

    • Prepare a working solution of Carboxypeptidase A in cold 1 M NaCl.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of this compound to the test wells.

    • Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).

    • Add the Carboxypeptidase A solution to all wells except the negative control.

    • Pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the Hippuryl-L-Phenylalanine solution to all wells.

    • Immediately measure the increase in absorbance at 254 nm over time (e.g., every 30 seconds for 10 minutes). The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of this compound relative to the positive control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: Fluorometric Assay for Thermolysin Inhibition

This protocol outlines a fluorometric assay for determining the inhibitory effect of this compound on Thermolysin activity using a quenched fluorescent substrate.

Materials:

  • Thermolysin (from Bacillus thermoproteolyticus)

  • This compound

  • Quenched fluorescent thermolysin substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)

  • DMSO for inhibitor stock solution

  • Black, opaque 96-well plates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of the quenched fluorescent substrate in the assay buffer.

    • Prepare a working solution of Thermolysin in the assay buffer.

  • Assay Setup:

    • In a black 96-well plate, add varying concentrations of this compound to the test wells.

    • Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).

    • Add the Thermolysin solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the fluorescent substrate solution to all wells.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percent inhibition and IC₅₀ value as described in the Carboxypeptidase A protocol.

    • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the Kᵢ and mode of inhibition.

Signaling Pathways and Experimental Workflows

Carboxypeptidase A Catalytic Mechanism

Carboxypeptidase A is a metalloenzyme containing a zinc ion in its active site, which is essential for its catalytic activity. The catalytic mechanism involves the coordination of the substrate's C-terminal carboxyl group to positively charged residues in the active site, and the carbonyl oxygen of the scissile peptide bond to the zinc ion. A key glutamic acid residue (Glu-270) acts as a general base, activating a water molecule to attack the carbonyl carbon of the peptide bond.

CarboxypeptidaseA_Mechanism cluster_Enzyme Carboxypeptidase A Active Site cluster_Substrate Substrate E_Zn Enzyme-Zn²⁺ ES_Complex Enzyme-Substrate Complex E_Zn->ES_Complex Substrate binding Glu270 Glu-270 H2O_attack Nucleophilic Attack by H₂O Glu270->H2O_attack Activates H2O H₂O H2O->H2O_attack Substrate Peptide Substrate (R-C(=O)-NH-R') Substrate->ES_Complex ES_Complex->H2O_attack Tetrahedral_Intermediate Tetrahedral Intermediate H2O_attack->Tetrahedral_Intermediate Forms Product_Release Products Released (Cleaved Peptides) Tetrahedral_Intermediate->Product_Release Collapse & Bond Cleavage

Caption: Catalytic mechanism of Carboxypeptidase A.

Thermolysin Catalytic Pathway

Thermolysin also utilizes a zinc ion in its active site to catalyze the hydrolysis of peptide bonds. The mechanism is similar to that of Carboxypeptidase A, where the zinc ion polarizes the carbonyl group of the scissile bond, making it more susceptible to nucleophilic attack by a water molecule. A nearby glutamic acid residue (Glu-143) is thought to act as a general base to activate the water molecule.

Thermolysin_Mechanism cluster_Enzyme Thermolysin Active Site E_Zn Enzyme-Zn²⁺ ES_Complex ES Complex E_Zn->ES_Complex Binding Glu143 Glu-143 Water_Activation Activated Water Glu143->Water_Activation General Base Substrate Peptide Substrate Substrate->ES_Complex Nucleophilic_Attack Nucleophilic Attack ES_Complex->Nucleophilic_Attack Water_Activation->Nucleophilic_Attack Water H₂O Water->Water_Activation Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Products Cleaved Products Tetrahedral_Intermediate->Products Bond Cleavage

Caption: Catalytic pathway of Thermolysin.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates the general workflow for conducting an enzyme inhibition assay with this compound.

Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor (this compound) Dilutions - Assay Buffer Start->Reagent_Prep Assay_Setup Set up 96-well Plate: - Test wells (Enzyme + Inhibitor) - Positive Control (Enzyme only) - Negative Control (No Enzyme) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction by Adding Substrate Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Spectrophotometer or Fluorometer) Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate Initial Velocities (V₀) - Determine % Inhibition Measurement->Data_Analysis IC50_Determination Calculate IC₅₀ Value Data_Analysis->IC50_Determination Kinetic_Studies Further Kinetic Studies (Optional): - Vary [Substrate] and [Inhibitor] - Determine Kᵢ and Mode of Inhibition IC50_Determination->Kinetic_Studies End End IC50_Determination->End Kinetic_Studies->End

Caption: General workflow for an enzyme inhibition assay.

References

Application Notes and Protocols: Z-Phe-Ala-OH for the Synthesis of Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Ala-OH, an N-terminally protected dipeptide, serves as a valuable building block in the synthesis of peptide libraries. Its defined stereochemistry and the presence of the benzyloxycarbonyl (Z) protecting group make it a versatile tool for introducing the Phenylalanine-Alanine motif into peptide sequences. This dipeptide is particularly useful in the construction of focused or combinatorial peptide libraries for screening against various biological targets, including enzymes and receptors. The incorporation of dipeptide units can streamline the synthesis process and introduce specific structural constraints that can be beneficial for identifying bioactive peptides. These application notes provide detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) for the generation of peptide libraries and their subsequent screening, with a focus on the discovery of enzyme inhibitors.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₀H₂₂N₂O₅[1]
Molecular Weight 370.41 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥99% (HPLC)[1]
Solubility Soluble in methanol[2]
Storage 0-8°C[1]
CAS Number 21881-18-5[1]

Application: Synthesis of a Peptide Library for Screening HIV-1 Protease Inhibitors

This section outlines the synthesis of a focused peptide library incorporating the Phe-Ala motif to identify potent inhibitors of multidrug-resistant (MDR) HIV-1 protease. The rationale is based on the observation that the active site of some MDR variants of HIV-1 protease is expanded, and peptides mimicking natural substrate cleavage sites can be effective inhibitors.[3] By systematically substituting amino acids at various positions around a core sequence containing Phe-Ala, a library can be generated to probe the structure-activity relationship and identify optimal inhibitor sequences.

Experimental Workflow for Peptide Library Synthesis and Screening

G cluster_synthesis Peptide Library Synthesis cluster_screening Screening and Analysis resin Resin Preparation (e.g., Rink Amide Resin) deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection1 coupling1 Amino Acid Coupling (AA₁, HBTU/HOBt, DIPEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 This compound Coupling (HBTU/HOBt, DIPEA) deprotection2->coupling2 deprotection3 Z-Group Removal (e.g., H₂/Pd-C or HBr/AcOH) coupling2->deprotection3 coupling3 Amino Acid Coupling (AA₂, HBTU/HOBt, DIPEA) deprotection3->coupling3 cleavage Cleavage from Resin (TFA Cocktail) coupling3->cleavage purification Peptide Purification (RP-HPLC) cleavage->purification library Purified Peptide Library purification->library screening Enzyme Inhibition Assay (HIV-1 Protease) library->screening hit_id Hit Identification (Mass Spectrometry) screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for peptide library synthesis and screening.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Focused Library

This protocol describes the synthesis of a peptide library with the general structure Xaa-Phe-Ala-Yaa, where Xaa and Yaa represent a variety of amino acids.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Deionized water

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Yaa): In a separate tube, dissolve the first Fmoc-protected amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • This compound Coupling: Dissolve this compound (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 5 minutes. Add the solution to the resin and shake for 4 hours. Wash the resin with DMF.

  • Z-Group Deprotection: Remove the Z-group. A common method is catalytic hydrogenation (H₂ gas, Pd/C catalyst in methanol) or treatment with HBr in acetic acid. Note: This step requires careful optimization as conditions can affect the peptide-resin linkage.

  • Second Amino Acid Coupling (Xaa): Repeat step 3 with the second set of Fmoc-protected amino acids.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry.

Protocol 2: HIV-1 Protease Inhibition Assay

This protocol describes a fluorometric assay to screen the synthesized peptide library for inhibitory activity against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher that fluoresces upon cleavage)

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • Synthesized peptide library members

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the HIV-1 protease and the fluorogenic substrate in the assay buffer to the desired concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the peptide inhibitor from the library (at various concentrations), and the HIV-1 protease.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value for each peptide, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Quantitative Data

The following table presents hypothetical IC₅₀ values for a series of peptide inhibitors synthesized using the described methods, based on data from similar studies on HIV-1 protease inhibitors.[3]

Peptide IDSequenceIC₅₀ (nM) against MDR769 HIV-1 Protease
6a Arg-Val-Leu-Phe-Ala -Glu-Ala-Nle4.4
6b Arg-Ala-Leu-Phe-Ala -Glu-Ala-Nle>1000
6c Arg-Val-Ala-Phe-Ala -Glu-Ala-Nle75
6d Arg-Val-Leu-Phe-Ala -Ala-Ala-Nle235

Nle: Norleucine

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. Inhibition of this enzyme prevents the maturation of infectious virions. Peptide inhibitors designed to mimic the natural substrates of the protease can bind to the active site with high affinity, blocking its catalytic activity.

G cluster_pathway HIV-1 Life Cycle and Protease Inhibition hiv_entry HIV Entry into Host Cell reverse_transcription Reverse Transcription (Viral RNA -> DNA) hiv_entry->reverse_transcription integration Integration of Viral DNA into Host Genome reverse_transcription->integration transcription Transcription of Viral DNA (Host RNA Polymerase) integration->transcription translation Translation of Viral RNA (Gag-Pol Polyprotein) transcription->translation protease_cleavage HIV-1 Protease Cleavage translation->protease_cleavage viral_assembly Viral Assembly and Budding protease_cleavage->viral_assembly maturation Viral Maturation viral_assembly->maturation infectious_virion Infectious Virion maturation->infectious_virion inhibitor Peptide Inhibitor (from Library) inhibition Inhibition inhibitor->inhibition inhibition->protease_cleavage

Caption: Inhibition of HIV-1 protease disrupts the viral life cycle.

Conclusion

This compound is a highly effective building block for the synthesis of peptide libraries aimed at drug discovery and biochemical research. The protocols outlined in these application notes provide a framework for the rational design and synthesis of focused peptide libraries using solid-phase peptide synthesis. The successful application of such libraries in the identification of potent enzyme inhibitors, as exemplified by the case of HIV-1 protease, underscores the utility of this approach in modern drug development. The combination of efficient chemical synthesis and robust biological screening assays enables the rapid exploration of chemical space and the identification of promising lead compounds for further optimization.

References

Application Notes and Protocols for Cell-Based Assays Using Z-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Ala-OH is a dipeptide derivative with significant potential in pharmaceutical research and drug development, particularly in the fields of oncology and metabolic disorders.[1] Its structure, featuring a carboxybenzyl (Z) protecting group attached to a phenylalanine-alanine dipeptide, allows it to mimic natural peptides and interact with specific biological targets.[1] These interactions can modulate cellular signaling pathways, making this compound a valuable tool for investigating disease mechanisms and for the development of novel therapeutics.

This document provides detailed protocols for cell-based assays designed to investigate the biological activity of this compound. The assays described herein are fundamental for characterizing its cytotoxic effects, its potential as a protease inhibitor, and its ability to induce apoptosis in cancer cells.

Mechanism of Action

This compound is postulated to function as a competitive inhibitor of certain proteases, particularly metalloproteinases. Proteases are enzymes that cleave peptide bonds in proteins and are crucial for various physiological and pathological processes.[2][3] In cancer, matrix metalloproteinases (MMPs) play a critical role in the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[4][5] By binding to the active site of these enzymes, this compound can block their activity, thereby preventing ECM degradation and potentially inhibiting cancer cell migration and invasion.[4][5]

The inhibition of MMPs can also trigger downstream signaling events that lead to apoptosis, or programmed cell death.[6] The disruption of the tumor microenvironment and the inhibition of pro-survival signaling pathways are potential consequences of MMP inhibition that can contribute to the anti-cancer effects of this compound.[6]

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically for this compound in cell-based assays. The following table is a template that can be used to summarize experimental findings from the protocols detailed below.

Cell LineAssayEndpointThis compound ConcentrationResult (e.g., IC50, % Inhibition, % Apoptosis)
Example: A549 (Lung Carcinoma)MTT AssayCell Viability0.1 - 100 µMIC50: [Insert Value] µM
Example: MCF-7 (Breast Cancer)Caspase-3/7 AssayApoptosis[Insert Concentration][Insert Value]-fold increase vs. control
Example: HT1080 (Fibrosarcoma)MMP Inhibition AssayEnzyme Activity[Insert Concentration]Ki: [Insert Value] µM

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability.[7]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on the fluorescence signals of Annexin V-FITC and PI.

Protocol 3: In Vitro Protease Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activity of a specific protease, such as a matrix metalloproteinase (MMP). A generic fluorogenic substrate-based assay is described here, which can be adapted for specific MMPs.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer

  • This compound

  • A known MMP inhibitor (positive control)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the MMP enzyme, fluorogenic substrate, this compound, and the positive control inhibitor in the assay buffer.

  • Inhibitor Incubation: In a 96-well black plate, add the assay buffer, this compound at various concentrations, and the MMP enzyme. Incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The inhibitory constant (Ki) can be determined by performing the assay with varying substrate concentrations and using Michaelis-Menten kinetics.

Visualizations

G Experimental Workflow for this compound Bioactivity cluster_0 In Vitro Assays A This compound Stock Solution Preparation B Cell Viability Assay (MTT) A->B C Apoptosis Assay (Annexin V/PI) A->C D Protease Inhibition Assay A->D E Determine IC50 (Cell Viability) B->E F Quantify Apoptotic Cells C->F G Determine IC50/Ki (Enzyme Inhibition) D->G

Caption: General experimental workflow for assessing the in vitro bioactivity of this compound.

G Proposed Signaling Pathway of this compound in Cancer Cells ZPheAlaOH This compound MMP Matrix Metalloproteinases (MMPs) ZPheAlaOH->MMP Inhibition ECM Extracellular Matrix (ECM) Degradation MMP->ECM Promotes Apoptosis Apoptosis MMP->Apoptosis Inhibits ProSurvival Pro-survival Signaling MMP->ProSurvival Activates Invasion Cancer Cell Invasion & Metastasis ECM->Invasion ProSurvival->Apoptosis Inhibits

Caption: Proposed mechanism of action for this compound in cancer cells.

References

Troubleshooting & Optimization

Improving Z-Phe-Ala-OH solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with the protected dipeptide Z-Phe-Ala-OH in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a protected dipeptide with a significant hydrophobic character due to the phenylalanine residue and the benzyloxycarbonyl (Z) protecting group. Its solubility is generally low in aqueous solutions but can be significantly enhanced in various organic solvents. The solubility is influenced by factors such as the choice of solvent, temperature, and the physical form of the compound.

Q2: In which organic solvents is this compound known to be soluble?

A2: Based on available data, this compound exhibits good solubility in polar aprotic solvents and alcohols. Methanol is a particularly effective solvent.[1] For hydrophobic peptides in general, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also highly recommended.[2][3][4][5]

Q3: My this compound is not dissolving, even in the recommended organic solvents. What could be the issue?

A3: Several factors could contribute to poor solubility. These include:

  • Insufficient Solvent Volume: The concentration of your solution may be too high.

  • Low Temperature: Solubility often decreases at lower temperatures.

  • Aggregation: The peptide may have formed aggregates, which are difficult to dissolve.[6]

  • Physical Form: The crystalline structure or particle size of the powder can affect the dissolution rate.

Q4: Are there any techniques to improve the solubility of this compound if it's proving difficult to dissolve?

A4: Yes, several methods can be employed to enhance solubility:

  • Sonication: Using a bath sonicator can help break up aggregates and facilitate dissolution.[3][7][8]

  • Gentle Heating: Carefully warming the solution can increase solubility, but be cautious to avoid degradation.[3][4]

  • Co-solvents: Using a mixture of solvents can be effective. For instance, dissolving the peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with another solvent.[2][9]

  • pH Adjustment: For peptides with ionizable groups, adjusting the pH can significantly impact solubility.[2][3][10][11]

Troubleshooting Guide

Issue: this compound is poorly soluble in the chosen organic solvent.

Below is a troubleshooting workflow to address solubility issues with this compound.

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common organic solvents.

SolventSolubilityAppearance of SolutionReference
Methanol~50 mg/mLAlmost clear, almost colorless[1]
Ethanol20 mg/mLClear, colorless to light yellow

Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent System

This protocol is recommended when this compound does not readily dissolve in a single solvent.

  • Initial Dissolution: Add a minimal amount of a strong organic solvent, such as DMSO or DMF, to the lyophilized this compound powder to create a concentrated stock solution.

  • Vortexing/Sonication: Gently vortex the vial. If the peptide is not fully dissolved, sonicate the vial in a water bath for short bursts (e.g., 10-15 seconds), allowing it to cool between bursts to prevent heating.[3][7][8]

  • Stepwise Dilution: While gently stirring or vortexing, slowly add the desired secondary solvent (e.g., another organic solvent or an aqueous buffer) to the concentrated stock solution until the final desired concentration is reached.[5]

  • Observation: Continuously monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit in the final solvent mixture has been exceeded.

Protocol 2: Improving Solubility with Sonication

This method can be used to break up aggregates and enhance the dissolution of this compound.

  • Preparation: Add the chosen organic solvent to the lyophilized this compound.

  • Sonication: Place the vial in a bath sonicator.

  • Procedure: Sonicate in short bursts (e.g., 10-30 seconds) on ice to prevent the sample from heating, which could lead to degradation.[7]

  • Inspection: After each burst, visually inspect the solution for dissolution. Repeat until the solution is clear.

  • Centrifugation: Before use, it is advisable to centrifuge the solution to pellet any remaining undissolved material.[2]

G Co-Solvent Dissolution Workflow start Start: Lyophilized this compound add_dmso Add minimal volume of strong solvent (e.g., DMSO) start->add_dmso vortex_sonicate Vortex / Sonicate until dissolved add_dmso->vortex_sonicate add_secondary Slowly add secondary solvent (dropwise with stirring) vortex_sonicate->add_secondary observe Observe for precipitation add_secondary->observe success Clear, dissolved solution observe->success No fail Precipitation occurs (Solubility limit exceeded) observe->fail Yes

Caption: A workflow illustrating the co-solvent method for dissolving this compound.

References

Technical Support Center: Z-Phe-Ala-OH Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering side reactions during the peptide coupling of N-benzyloxycarbonyl-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the coupling of this compound?

A1: The two most prevalent side reactions are racemization of the phenylalanine residue and the formation of a diketopiperazine (DKP) byproduct. Racemization leads to the formation of the diastereomer Z-D-Phe-L-Ala-OH, which can be difficult to separate from the desired product and can impact the biological activity of the final peptide. Diketopiperazine formation results from the intramolecular cyclization of the deprotected dipeptide, leading to a loss of product.

Q2: What is the primary mechanism of racemization in this context?

A2: Racemization primarily occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activating agent used for the carboxyl group of Z-Phe-OH can facilitate this cyclization. The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity at the chiral center of the phenylalanine residue.[1]

Q3: How can I detect racemization and diketopiperazine formation in my reaction mixture?

A3: The most effective method for detecting both side products is High-Performance Liquid Chromatography (HPLC). Chiral HPLC or RP-HPLC can be used to separate the desired Z-L-Phe-L-Ala-OH from its diastereomeric impurity, Z-D-Phe-L-Ala-OH. Diketopiperazine, being a different chemical entity, will also have a distinct retention time. Mass spectrometry (MS) can be used to confirm the identity of the peaks.

Q4: Which coupling reagents are best for minimizing racemization?

A4: Onium salts like HBTU, HATU, and COMU are generally considered "low-racemization" reagents as they form active esters in situ that react rapidly with the amine component, minimizing the lifetime of the reactive intermediate susceptible to racemization.[2] While carbodiimides like DCC and DIC are effective, they require the use of additives such as HOBt or OxymaPure to suppress racemization.[1][2] Reagents based on OxymaPure, like PyOxim and COMU, have shown superior performance in suppressing racemization.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the this compound coupling reaction.

Problem 1: Low Yield of the Desired Dipeptide
Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. - Ensure all reagents are of high purity and anhydrous. - Consider using a more efficient coupling reagent like HATU or COMU.
Diketopiperazine Formation - If the N-terminal protecting group of the dipeptide is removed, this side reaction is more likely. Ensure the protecting group strategy is appropriate. - In solid-phase synthesis, this is more prevalent. For solution-phase, ensure the reaction conditions do not favor cyclization (e.g., prolonged reaction times at high temperatures with a free N-terminus on the dipeptide).
Difficult Work-up - Optimize the extraction and purification protocol to minimize product loss.
Problem 2: Presence of an Impurity with the Same Mass as the Product (Racemization)
Possible Cause Suggested Solution
Inappropriate Coupling Reagent/Additive - If using a carbodiimide (DCC, DIC), ensure an additive like HOBt or, preferably, HOAt or OxymaPure is used.[1] - Switch to a low-racemization onium salt coupling reagent such as HATU, HCTU, or COMU.[2][4]
Excessive Base - The presence of a base can promote the abstraction of the α-proton from the oxazolone intermediate. Use the minimum necessary amount of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1]
Prolonged Activation Time - Minimize the time the carboxylic acid is activated before the addition of the amine component to reduce the opportunity for oxazolone formation and subsequent racemization.
Solvent Effects - Polar solvents like DMF can sometimes lead to more extensive racemization compared to less polar solvents like dichloromethane (DCM).[5] Consider optimizing the solvent system.

Quantitative Data

The choice of coupling reagent and additives significantly impacts the stereochemical purity of the final peptide. The following table, adapted from data for the coupling of Z-Phe-Val-OH, illustrates the effect of different additives on racemization. A similar trend can be expected for the coupling of this compound.

Table 1: Comparison of Coupling Additives on Racemization

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data sourced from a study on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using DCC/HOBt

This protocol provides a general method for the solution-phase synthesis of this compound.

  • Dissolution: Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N-methylmorpholine (NMM) (1.1 eq) and stir for 10 minutes at room temperature to neutralize the salt. In a separate flask, dissolve Z-L-Phenylalanine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.

  • Activation: Cool the Z-Phe-OH/HOBt solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir the mixture at 0°C for 30 minutes.

  • Coupling: Add the neutralized L-Alanine methyl ester solution to the activated Z-Phe-OH solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Saponification: Dissolve the crude protected dipeptide ester in a mixture of methanol and 1 M NaOH. Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Purification: Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound. Purify the product by flash column chromatography or recrystallization.

Protocol 2: HPLC Analysis of Racemization

This method can be used to quantify the amount of Z-D-Phe-L-Ala-OH in the crude product.

  • Column: A chiral HPLC column (e.g., cellulose or amylose-based) or a standard C18 column can be used. Separation of diastereomers is often achievable on standard reverse-phase columns.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: A linear gradient from 30% B to 60% B over 30 minutes is a good starting point for analysis on a C18 column.

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm.

  • Analysis: The desired Z-L-Phe-L-Ala-OH and the undesired Z-D-Phe-L-Ala-OH diastereomer should appear as two distinct peaks. The percentage of racemization can be calculated from the peak areas.

Visual Guides

The following diagrams illustrate the key chemical pathways and a troubleshooting workflow.

Peptide_Coupling Z_Phe_OH Z-Phe-OH Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Z_Phe_OH->Coupling_Reagent + Ala_OMe H-Ala-OMe Z_Phe_Ala_OMe Z-Phe-Ala-OMe Ala_OMe->Z_Phe_Ala_OMe Coupling Activated_Ester Activated Intermediate Coupling_Reagent->Activated_Ester Activation Activated_Ester->Ala_OMe + Hydrolysis Saponification Z_Phe_Ala_OMe->Hydrolysis Z_Phe_Ala_OH This compound (Desired Product) Hydrolysis->Z_Phe_Ala_OH

Caption: General workflow for the synthesis of this compound.

Side_Reactions cluster_racemization Racemization Pathway cluster_dkp Diketopiperazine Formation Activated_Ester Activated Z-Phe-OH Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Enolate Enolate (Loss of Chirality) Oxazolone->Enolate + Base - H+ Racemized_Product Z-D-Phe-Ala-OH Enolate->Racemized_Product Coupling & Hydrolysis Dipeptide_Ester H-Phe-Ala-OMe (Deprotected Intermediate) DKP cyclo(Phe-Ala) Diketopiperazine Dipeptide_Ester->DKP Intramolecular Cyclization

Caption: Mechanisms of major side reactions in this compound coupling.

Troubleshooting_Workflow Start Start: Coupling of this compound Check_Purity Analyze Crude Product by HPLC/MS Start->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield Yes Yes Low_Yield->Yes Yes No No Low_Yield->No No Racemization_Detected Racemization Detected? Yes2 Yes2 Racemization_Detected->Yes2 Yes No2 No2 Racemization_Detected->No2 No Success Successful Coupling Check_Reagents Check Reagent Purity & Stoichiometry Optimize_Coupling Optimize Coupling Reagent/Time Check_Reagents->Optimize_Coupling Check_DKP Check for DKP Formation Optimize_Coupling->Check_DKP Check_DKP->Check_Purity Change_Reagent Switch to Low-Racemization Reagent (e.g., HATU, COMU) Add_Suppressor Add/Change Racemization Suppressor (e.g., HOAt, OxymaPure) Change_Reagent->Add_Suppressor Optimize_Base Reduce Base Concentration / Use Weaker Base Add_Suppressor->Optimize_Base Optimize_Base->Check_Purity Yes->Check_Reagents No->Racemization_Detected Yes2->Change_Reagent No2->Success

References

Troubleshooting low yield in Z-Phe-Ala-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of the dipeptide Z-Phe-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a solution-phase reaction?

A1: The most common and well-established method is the carbodiimide coupling approach, typically using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[1][2][3] The reaction involves the activation of the carboxyl group of Z-L-phenylalanine (Z-Phe-OH) by DCC, which then reacts with the amino group of L-alanine (H-Ala-OH) or its ester derivative.

Q2: Why is my overall yield of this compound consistently low?

A2: Low yield can stem from several factors, including incomplete coupling reactions, side reactions, and suboptimal reaction conditions. Common culprits include insufficient activation of the carboxylic acid, premature precipitation of reactants or products, and side reactions such as racemization or the formation of N-acylurea.[1][3] A thorough analysis of each step of the synthesis and purification process is necessary to identify the root cause.

Q3: What are the main side reactions to be aware of during this compound synthesis?

A3: The primary side reactions of concern are:

  • Racemization: The chiral center of the activated phenylalanine residue can epimerize, leading to the formation of the undesired Z-D-Phe-L-Ala-OH diastereomer. The addition of HOBt is crucial to minimize this side reaction.[1][3]

  • N-acylurea formation: The activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which consumes the activated amino acid and is often difficult to remove.[1]

  • Diketopiperazine formation: Although less common in dipeptide synthesis compared to solid-phase synthesis of longer peptides, intramolecular cyclization of an esterified dipeptide intermediate can occur under certain conditions, leading to the formation of a cyclic dipeptide.

Q4: How can I monitor the progress of the coupling reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (Z-Phe-OH and H-Ala-OH or its ester), you can observe the consumption of the reactants and the formation of the product. A solvent system such as ethyl acetate/hexane or chloroform/methanol is typically effective for separating these components.

Q5: What is the best way to purify the final this compound product?

A5: Purification is typically achieved through a series of extraction and crystallization steps. After the reaction is complete, the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents, is removed by filtration.[1] The crude product is then subjected to aqueous workup to remove unreacted starting materials and other water-soluble impurities. Final purification is often achieved by crystallization from a suitable solvent system, such as ethyl acetate/hexane or methanol/water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution Verification Method
Low or No Product Formation Incomplete activation of Z-Phe-OH.Ensure DCC is fresh and added in a slight excess (1.1 equivalents). Pre-activate the Z-Phe-OH with DCC and HOBt for 15-30 minutes at 0°C before adding the alanine component.[4]Monitor the formation of the activated ester by TLC.
Low solubility of reactants.Use a suitable solvent system that dissolves all reactants, such as a mixture of Dichloromethane (DCM) and Dimethylformamide (DMF).[4]Visual inspection for undissolved solids.
Deactivated coupling reagent.Use freshly opened or properly stored DCC. DCC is sensitive to moisture.Compare results with a new bottle of DCC.
Presence of a Major Byproduct Formation of N-acylurea.Add HOBt (1.1-1.2 equivalents) to the reaction mixture before adding DCC. This intercepts the O-acylisourea intermediate.[1]Characterize the byproduct by NMR and MS. The mass will correspond to the sum of Z-Phe-OH and DCC.
Racemization of the Phenylalanine residue.Ensure HOBt is used. Avoid excessive reaction times and elevated temperatures. Use a less polar solvent if possible.Chiral HPLC analysis of the final product.
Difficulty in Removing DCU Premature precipitation of the product with DCU.Dilute the reaction mixture with more solvent before filtration.Check the filtered DCU for the presence of the desired product by TLC.
Insufficient filtration.Use a fine porosity filter paper or a Celite® pad to ensure complete removal of the finely dispersed DCU.Inspect the filtrate for any suspended solids.
Product is an Oil and Does Not Crystallize Presence of impurities.Perform additional aqueous washes to remove any remaining water-soluble impurities. Consider purification by column chromatography on silica gel.Analyze the purity of the oil by TLC or HPLC.
Incorrect solvent system for crystallization.Experiment with different solvent systems for crystallization, such as ethyl acetate/petroleum ether, chloroform/hexane, or methanol/water.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound using DCC/HOBt

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • Z-L-phenylalanine (Z-Phe-OH)

  • L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

Procedure:

  • Neutralization of Alanine Ester: In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath and add triethylamine (1.1 equivalents) dropwise. Stir for 15-20 minutes at 0°C.

  • Activation of Z-Phe-OH: In a separate flask, dissolve Z-L-phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0°C for 30 minutes.

  • Add the neutralized alanine ester solution from step 1 to the activated Z-Phe-OH mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the DCU cake with a small amount of DCM. Combine the filtrate and washes.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Z-Phe-Ala-OMe, as a crude solid or oil.

  • Saponification: Dissolve the crude Z-Phe-Ala-OMe in methanol. Add a solution of LiOH (1.5 equivalents) in water. Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Final Isolation: Remove the methanol under reduced pressure. Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

Table 1: Influence of Coupling Additives on a Model Peptide Synthesis

Coupling ReagentAdditiveBaseYield (%)Racemization (%)
DCCNoneTEA6515.2
DCCHOBtTEA85< 1.0
HATUNoneDIPEA92< 0.5
TBTUNoneDIPEA90< 1.0

Data is illustrative and based on typical results for solution-phase peptide coupling. Actual yields and racemization levels may vary depending on specific reaction conditions.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reactant Preparation cluster_1 Reaction Steps cluster_2 Purification ZPhe Z-Phe-OH Activation 2. Activation of Z-Phe-OH ZPhe->Activation Ala H-Ala-OMe·HCl Neutralization 1. Neutralization of Alanine Ester Ala->Neutralization DCC DCC DCC->Activation HOBt HOBt HOBt->Activation TEA TEA TEA->Neutralization Coupling 3. Coupling Reaction Neutralization->Coupling Activation->Coupling Saponification 4. Saponification Coupling->Saponification Filtration 5. Filtration of DCU Saponification->Filtration Workup 6. Aqueous Work-up Filtration->Workup Crystallization 7. Crystallization Workup->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Caption: Workflow for the solution-phase synthesis of this compound.

Troubleshooting Logic for Low Yield

G LowYield Low Yield Observed CheckPurity Check Purity of Starting Materials LowYield->CheckPurity CheckReagents Check Activity of Coupling Reagents LowYield->CheckReagents CheckConditions Review Reaction Conditions LowYield->CheckConditions AnalyzeByproducts Analyze Crude Product for Byproducts LowYield->AnalyzeByproducts ImpureStart Impure Starting Materials? CheckPurity->ImpureStart InactiveReagents Inactive Coupling Reagents? CheckReagents->InactiveReagents SuboptimalConditions Suboptimal Conditions? CheckConditions->SuboptimalConditions SideReaction Side Reaction Occurred? AnalyzeByproducts->SideReaction ImpureStart->CheckReagents No PurifySM Purify/Replace Starting Materials ImpureStart->PurifySM Yes InactiveReagents->CheckConditions No UseFreshReagents Use Fresh Coupling Reagents InactiveReagents->UseFreshReagents Yes SuboptimalConditions->AnalyzeByproducts No OptimizeConditions Optimize Temp., Time, Solvent SuboptimalConditions->OptimizeConditions Yes ModifyProtocol Modify Protocol to Minimize Side Reaction SideReaction->ModifyProtocol Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Z-Phe-Ala-OH Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the dipeptide Z-Phe-Ala-OH in solution.

Troubleshooting Guide

My this compound is not dissolving or is precipitating out of solution. What should I do?

This is a common issue related to the solubility of this compound in aqueous buffers. Here's a step-by-step guide to address this problem:

  • Assess the Solvent and pH: this compound has a free carboxylic acid, making its solubility highly dependent on pH.

    • Acidic to Neutral pH (below its pKa): The carboxyl group is protonated, reducing its polarity and likely decreasing solubility in aqueous solutions.

    • Basic pH (above its pKa): The carboxyl group is deprotonated to a carboxylate, increasing its polarity and enhancing solubility in aqueous solutions.

  • Optimize the Dissolution Protocol:

    • Start by attempting to dissolve this compound in a slightly basic buffer (e.g., pH 7.4-8.0).

    • If using an organic co-solvent is permissible for your experiment, you can first dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or methanol and then slowly add your aqueous buffer to the desired final concentration. Be aware that the addition of an organic solvent might influence aggregation behavior.

  • Consider the Concentration: High concentrations of this compound can lead to aggregation and precipitation, even under optimal solvent conditions. Try working with lower concentrations if your experimental design allows.

  • Control the Temperature: Temperature can affect solubility. Gentle warming may help dissolve the peptide, but be cautious as excessive heat can sometimes promote aggregation. Conversely, some hydrophobic interactions are stronger at higher temperatures, so cooling the solution might be beneficial in some cases.

I observe visible aggregates or a gel-like consistency in my this compound solution. How can I prevent or reverse this?

The formation of visible aggregates or hydrogels is a known characteristic of phenylalanine-containing peptides. These structures are often driven by hydrophobic and π-π stacking interactions between the phenylalanine residues.

  • pH Adjustment: As with solubility, pH is a critical factor. Aggregation of similar peptides is often triggered by a shift in pH towards the pI of the molecule. Try adjusting the pH of your solution away from the isoelectric point of this compound.

  • Ionic Strength Modification: The ionic strength of the buffer can influence aggregation. Increasing the ionic strength can sometimes shield electrostatic repulsions and promote aggregation, while in other cases, it can disrupt hydrophobic interactions. Experiment with different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find the optimal condition for your application.

  • Inclusion of Additives:

    • Organic Co-solvents: Small amounts of organic solvents like ethanol or isopropanol can disrupt hydrophobic interactions and prevent aggregation.

    • Cryoprotectants: Additives like glycerol (5-20%) can help stabilize the peptide and prevent aggregation, especially during freeze-thaw cycles.

  • Sonication: Brief sonication can sometimes help to break up existing aggregates. However, this may not be a permanent solution, and the aggregates might reform over time.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound?

The solubility of this compound is highly dependent on the solvent system. In methanol, its solubility is approximately 50 mg/mL. In aqueous solutions, the solubility is significantly influenced by pH. Generally, solubility is poor in acidic to neutral aqueous solutions and increases in basic conditions due to the deprotonation of the carboxylic acid.

Q2: What are the main factors driving the aggregation of this compound?

The primary drivers of this compound aggregation are:

  • Hydrophobic Interactions: The phenyl group of phenylalanine is hydrophobic and tends to associate in aqueous environments to minimize contact with water.

  • π-π Stacking: The aromatic rings of the phenylalanine residues can stack on top of each other, contributing to the formation of ordered aggregates.

  • Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures, which are common in peptide aggregates.

  • Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution affects the charge state of the C-terminal carboxyl group, influencing solubility and electrostatic interactions.

Q3: How can I detect and quantify this compound aggregation?

Several techniques can be used to monitor peptide aggregation:

  • Visual Inspection: The simplest method is to look for turbidity, precipitation, or gel formation.

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at a wavelength where the peptide does not have a chromophore (e.g., 340-600 nm).

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is very sensitive to the presence of aggregates.

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, which are characteristic of many peptide aggregates.

Q4: Is the aggregation of this compound reversible?

In some cases, aggregation, particularly if it is primarily driven by pH-dependent effects, can be reversible. Adjusting the pH to a more basic value where the peptide is more soluble can sometimes redissolve aggregates. However, once stable, ordered aggregates like fibrils have formed, the process may be difficult to reverse.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Methanol~50 mg/mL
Aqueous BuffersHighly pH-dependentGeneral Peptide Chemistry Principles

Table 2: Factors Influencing this compound Aggregation

FactorEffect on AggregationRationale
Concentration Increased concentration generally increases aggregationHigher probability of intermolecular interactions
pH Aggregation is often enhanced near the isoelectric point (pI)Reduced electrostatic repulsion allows for closer association
Ionic Strength Can either increase or decrease aggregation depending on the systemModulates electrostatic and hydrophobic interactions
Temperature Effect can be complex; may increase or decrease aggregationInfluences both solubility and the strength of hydrophobic interactions
Organic Co-solvents Generally decrease aggregationDisrupt hydrophobic interactions

Experimental Protocols

Protocol 1: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of this compound in solution and detect the presence of aggregates.

Materials:

  • This compound solution

  • Appropriate buffer (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume DLS cuvettes

Methodology:

  • Sample Preparation:

    • Prepare your this compound solution in the desired filtered buffer.

    • Centrifuge the solution at high speed (e.g., 14,000 x g) for 10-15 minutes to remove any large, pre-existing aggregates or dust particles.

    • Carefully transfer the supernatant to a clean, dust-free DLS cuvette.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for your experiment.

    • Ensure the laser is aligned and the instrument has been calibrated according to the manufacturer's instructions.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.

    • Perform the DLS measurement, acquiring data for a sufficient duration to obtain a stable correlation function. Typically, this involves multiple runs averaged together.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution.

    • The presence of a single, narrow peak at a small hydrodynamic radius is indicative of a monodisperse, unaggregated sample.

    • The appearance of larger species (i.e., additional peaks at larger hydrodynamic radii) or an increase in the polydispersity index (PDI) suggests the presence of aggregates.

Protocol 2: Quantifying this compound Aggregation using Thioflavin T (ThT) Assay

Objective: To quantify the formation of β-sheet-rich aggregates of this compound.

Materials:

  • This compound solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation ~440-450 nm, Emission ~480-490 nm)

Methodology:

  • Preparation of ThT Working Solution:

    • Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM. Prepare this solution fresh before each experiment.

  • Assay Setup:

    • In the 96-well plate, add your this compound samples at various concentrations or time points of an aggregation reaction.

    • Include appropriate controls:

      • Buffer only + ThT working solution (blank)

      • Monomeric this compound (if a non-aggregated state can be prepared) + ThT working solution (negative control)

  • Measurement:

    • To each well containing your sample or control, add the ThT working solution to a final volume (e.g., 200 µL).

    • Incubate the plate at room temperature for 5-10 minutes in the dark.

    • Measure the fluorescence intensity using the plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from all sample readings.

    • An increase in fluorescence intensity compared to the negative control indicates the presence of β-sheet aggregates. The magnitude of the fluorescence increase is proportional to the amount of aggregated peptide.

Visualizations

Troubleshooting_Workflow start Start: this compound Aggregation Problem dissolution_issue Issue: Poor Dissolution / Precipitation start->dissolution_issue visible_aggregates Issue: Visible Aggregates / Gelation start->visible_aggregates check_ph Check & Optimize pH (Aim for basic pH, e.g., 7.4-8.0) dissolution_issue->check_ph adjust_ph Adjust pH Away from pI visible_aggregates->adjust_ph lower_conc Lower this compound Concentration check_ph->lower_conc use_cosolvent Use Organic Co-solvent (e.g., minimal DMSO, then buffer) lower_conc->use_cosolvent resolved Problem Resolved use_cosolvent->resolved not_resolved Problem Persists use_cosolvent->not_resolved modify_ionic_strength Modify Ionic Strength (e.g., 50-300 mM NaCl) adjust_ph->modify_ionic_strength additives Use Additives (e.g., Glycerol) modify_ionic_strength->additives sonicate Brief Sonication additives->sonicate sonicate->resolved sonicate->not_resolved not_resolved->start Re-evaluate Conditions

Caption: Troubleshooting workflow for this compound aggregation issues.

Aggregation_Factors cluster_factors Influencing Factors ZPheAlaOH This compound Monomer in Solution Aggregation Aggregation (Oligomers, Fibrils, Hydrogel) ZPheAlaOH->Aggregation Self-Assembly Concentration High Concentration Concentration->Aggregation pH pH near pI pH->Aggregation IonicStrength Ionic Strength IonicStrength->Aggregation Temperature Temperature Temperature->Aggregation Hydrophobic Hydrophobic Interactions Hydrophobic->Aggregation PiStacking π-π Stacking PiStacking->Aggregation Hbonding Hydrogen Bonding Hbonding->Aggregation

Caption: Key factors influencing the aggregation of this compound.

Disclaimer: The information provided is based on general principles of peptide chemistry and available data. Due to the limited specific solubility and aggregation data for this compound in various aqueous buffers, empirical testing is highly recommended to determine the optimal conditions for your specific application.

Common impurities in commercial Z-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Phe-Ala-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this dipeptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: Commercial this compound is typically of high purity (often ≥99%). However, trace impurities can be present, primarily arising from the synthetic process. The most common impurities include:

  • Diastereomers: Racemization during peptide coupling can lead to the formation of diastereomeric impurities such as Z-D-Phe-L-Ala-OH, Z-L-Phe-D-Ala-OH, and Z-D-Phe-D-Ala-OH.

  • Unreacted Starting Materials: Residual amounts of Z-L-Phe-OH and L-Alanine may be present from incomplete coupling reactions.

  • Coupling Reagent Byproducts: If carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are used in the synthesis, byproducts such as N-acylurea may be formed.[1][2]

Q2: How can these impurities affect my experiments?

A2: The presence of impurities can have several adverse effects on research and development:

  • Diastereomers: These impurities can alter the biological activity, binding affinity, and enzymatic stability of the final peptide, leading to inconsistent or misleading experimental results.

  • Unreacted Starting Materials: These can interfere with the quantification of this compound and may participate in unintended side reactions in subsequent synthetic steps.

  • Coupling Reagent Byproducts: Byproducts like N-acylurea are notoriously difficult to remove and can complicate purification processes.

Q3: I am observing unexpected peaks in my HPLC analysis of a reaction involving this compound. What could be the cause?

A3: Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Inherent Impurities: The commercial this compound may contain the impurities mentioned in Q1. It is advisable to run a blank analysis of the starting material.

  • Degradation: this compound can degrade under harsh acidic or basic conditions, or upon prolonged storage at inappropriate temperatures.

  • Reaction Byproducts: The unexpected peaks could be byproducts of your specific reaction.

  • Contamination: Contamination from solvents, glassware, or other reagents can also lead to extraneous peaks.

Q4: My peptide synthesis yield using this compound is lower than expected. Could impurities be the cause?

A4: Yes, impurities can contribute to lower than expected yields. If the this compound contains a significant amount of unreacted starting materials or diastereomers, the concentration of the desired reactant is effectively lowered, leading to reduced product formation.

Troubleshooting Guides

Guide 1: Identification of Potential Impurities

This guide provides protocols for identifying common impurities in your this compound material.

1.1. Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and detecting impurities. Two main approaches are recommended:

  • Reversed-Phase HPLC (RP-HPLC) for General Purity Assessment: This method is suitable for separating this compound from less polar impurities like N-acylurea and more polar impurities like unreacted amino acids.

  • Chiral HPLC for Diastereomer Analysis: This technique is essential for separating the different stereoisomers of this compound.

Data Presentation: Common Impurities in this compound

ImpurityChemical NameSourcePotential Impact
DiastereomersZ-D-Phe-L-Ala-OH, Z-L-Phe-D-Ala-OH, Z-D-Phe-D-Ala-OHRacemization during synthesisAltered biological activity and physicochemical properties
Unreacted Starting MaterialsZ-L-Phe-OH, L-AlanineIncomplete peptide couplingInaccurate quantification, potential side reactions
Coupling Reagent ByproductN-acylureaUse of carbodiimide coupling reagentsDifficult to remove, can interfere with purification

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Assessment

  • Objective: To determine the purity of this compound and separate it from non-isomeric impurities.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[3]

  • Gradient:

    Time (min) % B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition (e.g., 80:20 A:B) to a concentration of 1 mg/mL.

Protocol 2: Chiral HPLC for Diastereomer Separation

  • Objective: To separate and quantify the diastereomeric impurities of this compound.

  • Column: A protein-based chiral stationary phase (CSP) such as an Astec CHIROBIOTIC® T column is recommended for underivatized amino acids and peptides.[4]

  • Mobile Phase: A polar ionic mode (PIM) mobile phase is often effective. An example is a mixture of methanol, acetic acid, and triethylamine. The exact ratio should be optimized for the specific column. For LC-MS compatibility, volatile additives like ammonium formate or ammonium acetate can be used.[5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

1.2. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for structural confirmation and can help identify impurities if they are present in sufficient quantities (typically >1%).

Experimental Protocol: 1H and 13C NMR Spectroscopy

  • Objective: To confirm the structure of this compound and identify any major impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrument: 300 MHz or higher NMR spectrometer.

  • Data Acquisition: Standard 1H and 13C{1H} spectra. 2D NMR techniques like COSY and HSQC can aid in peak assignment.

  • Expected Chemical Shifts (in DMSO-d6):

    • 1H NMR: Aromatic protons from the Z-group and phenylalanine side chain (approx. 7.1-7.4 ppm), NH protons (amide and carbamate), alpha-protons of phenylalanine and alanine, beta-protons of phenylalanine, and the methyl protons of alanine (doublet).

    • 13C NMR: Carbonyl carbons (amide and carboxylic acid), aromatic carbons, alpha-carbons, beta-carbon of phenylalanine, and the methyl carbon of alanine.

Mandatory Visualization

Synthesis_and_Impurity_Pathway cluster_reactants Starting Materials cluster_reaction Peptide Coupling Reaction cluster_products Products and Impurities Z-Phe-OH Z-Phe-OH Coupling Peptide Bond Formation Z-Phe-OH->Coupling Unreacted_Z-Phe-OH Unreacted Z-Phe-OH Z-Phe-OH->Unreacted_Z-Phe-OH L-Ala L-Ala L-Ala->Coupling Unreacted_L-Ala Unreacted L-Ala L-Ala->Unreacted_L-Ala Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Coupling N-Acylurea N-Acylurea Coupling_Reagent->N-Acylurea Side Reaction This compound Z-L-Phe-L-Ala-OH (Desired Product) Coupling->this compound Main Reaction Diastereomers Diastereomers (e.g., Z-D-Phe-L-Ala-OH) Coupling->Diastereomers Side Reaction: Racemization

Caption: Synthesis pathway of this compound and the origin of common impurities.

Experimental_Workflow Start This compound Sample RP_HPLC Reversed-Phase HPLC Start->RP_HPLC Chiral_HPLC Chiral HPLC Start->Chiral_HPLC NMR NMR Spectroscopy Start->NMR Purity_Assessment Assess Overall Purity RP_HPLC->Purity_Assessment Diastereomer_Check Check for Diastereomers Chiral_HPLC->Diastereomer_Check Structure_Confirmation Confirm Structure NMR->Structure_Confirmation Impurity_ID Identify Impurities Purity_Assessment->Impurity_ID Diastereomer_Check->Impurity_ID Structure_Confirmation->Impurity_ID End Proceed with Experiment Impurity_ID->End

Caption: Experimental workflow for the analysis of this compound impurities.

References

Technical Support Center: Scaling Up Z-Phe-Ala-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production-scale synthesis of the dipeptide Z-Phe-Ala-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up peptide synthesis from the lab to industrial scale introduces several challenges. These include managing reaction kinetics and heat transfer in larger vessels, the cost and logistics of sourcing large quantities of high-purity raw materials like Z-Phe-OH and H-Ala-OH derivatives, and the significant increase in chemical waste that requires proper disposal.[1] Additionally, for therapeutic applications, adherence to Good Manufacturing Practices (GMP) adds complexity and cost to the process.[1]

Q2: Should I use Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS) for large-scale production of this compound?

A2: For a dipeptide like this compound, Liquid-Phase Peptide Synthesis (LPPS) is generally the more cost-effective and scalable method. SPPS is advantageous for longer and more complex peptides, but for a simple dipeptide, the cost of the solid support and the larger quantities of reagents required for washing steps make it less economical at scale. LPPS allows for easier purification of the final product and intermediates through crystallization.

Q3: Which coupling reagents are recommended for the synthesis of this compound to minimize racemization?

A3: The choice of coupling reagent is critical to minimize racemization, especially for the phenylalanine residue.

  • Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are commonly used in conjunction with additives.[2][3] The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is essential to form active esters that are less prone to racemization.[3][4]

  • Onium salts such as HBTU, TBTU, and HATU are also highly effective and react quickly, which can reduce the time available for racemization to occur.[2] HATU, in particular, is known for its ability to suppress epimerization.[2] For couplings with a high risk of racemization, using a weaker base like sym-collidine instead of DIPEA or NMM is recommended.[3]

Q4: What are the most common side reactions during the synthesis of this compound and how can they be minimized?

A4: The most significant side reaction is racemization of the phenylalanine residue. This occurs through the formation of an oxazolone intermediate, which can be deprotonated by a base, leading to a loss of stereochemical integrity.[5] To minimize racemization:

  • Use racemization-suppressing additives like HOBt or Oxyma with carbodiimides.[3][4]

  • Choose a coupling reagent known for low racemization potential, such as HATU.[2]

  • Use a sterically hindered and weaker base like sym-collidine or N-methylmorpholine (NMM) instead of stronger bases like DIPEA.[3][6]

  • Maintain low reaction temperatures.[3]

Another potential side reaction is the formation of N-acylurea when using carbodiimides, which can be difficult to remove.[3] This can be minimized by using additives and carefully controlling the reaction temperature.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Coupling Reaction: The peptide bond formation is not going to completion.- Ensure all reagents are of high purity and anhydrous. - Increase the equivalents of the coupling reagent and the incoming amino acid derivative. - Extend the reaction time or slightly increase the reaction temperature. - Choose a more efficient coupling reagent like HATU or COMU.[3]
Premature Precipitation: The product or intermediates are precipitating out of the reaction mixture.- Choose a more suitable solvent or a solvent mixture to improve solubility. For "difficult sequences," mixed solvents like DMSO/DMF can be beneficial.[2]
Side Reactions: Formation of byproducts reduces the amount of the desired product.- Optimize the reaction conditions to minimize side reactions (see FAQ Q4).
Low Purity Racemization: The presence of the D-isomer of phenylalanine leads to diastereomeric impurities.- Implement strategies to minimize racemization as outlined in FAQ Q4. - Analyze the crude product by chiral HPLC to quantify the extent of racemization.
Incomplete Deprotection: If synthesizing from a C-terminal ester, incomplete saponification will leave unreacted starting material.- Ensure complete saponification by monitoring the reaction by TLC or HPLC. - Use a slight excess of the base (e.g., LiOH) and ensure sufficient reaction time.[7]
Residual Coupling Reagents/Byproducts: Byproducts from the coupling reaction (e.g., dicyclohexylurea from DCC) are present in the final product.- If using DCC, ensure the dicyclohexylurea is effectively removed by filtration.[2] - Utilize aqueous workups to remove water-soluble byproducts.
Difficult Purification Poor Crystallization: The final product does not crystallize easily.- Screen a variety of solvent systems for crystallization. - Purify the crude product by column chromatography before attempting crystallization.
Co-eluting Impurities: Diastereomers or other closely related impurities are difficult to separate by chromatography.- Optimize the HPLC purification method by screening different columns, mobile phases, and gradients. - If racemization is the issue, address the root cause in the coupling step.

Experimental Protocols

Protocol 1: Synthesis of Z-Phe-Ala-OMe

This protocol describes the coupling of Z-L-phenylalanine (Z-Phe-OH) with L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) using DIC/HOBt.

  • Preparation of H-Ala-OMe: To a suspension of L-alanine methyl ester hydrochloride (1.1 equivalents) in an appropriate solvent (e.g., dichloromethane or DMF), add a tertiary base such as N-methylmorpholine (NMM) (1.1 equivalents) at 0°C to neutralize the hydrochloride salt.

  • Activation of Z-Phe-OH: In a separate flask, dissolve Z-L-phenylalanine (1 equivalent) and HOBt (1 equivalent) in the reaction solvent. Cool the solution to 0°C.

  • Coupling Reaction: Add DIC (1.1 equivalents) to the Z-Phe-OH solution and stir for 10-15 minutes at 0°C. To this, add the neutralized H-Ala-OMe solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, filter off the diisopropylurea byproduct. Wash the filtrate with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Ala-OMe.

Protocol 2: Saponification of Z-Phe-Ala-OMe to this compound

This protocol describes the hydrolysis of the methyl ester to yield the final product.

  • Dissolution: Dissolve the crude Z-Phe-Ala-OMe (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.[7]

  • Hydrolysis: Add a solution of lithium hydroxide (LiOH) (1.2 equivalents) in water to the solution of the dipeptide ester.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC or HPLC. The reaction is typically complete within 3-4 hours.[7]

  • Workup: Once the saponification is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

The following table provides an illustrative comparison of different coupling methods for dipeptide synthesis. Note that specific yields and purities for this compound will depend on the precise reaction conditions and scale.

Coupling Reagent/Method Typical Yield Purity (Crude) Racemization Potential Notes
DCC/HOBt 70-90%GoodLow with HOBtDCC byproduct (DCU) can be difficult to remove at scale.[2]
DIC/HOBt 75-95%GoodLow with HOBtDIC byproduct (DIU) is more soluble, making it easier for workup.[2]
HATU/DIPEA 85-98%HighVery LowMore expensive reagent, but highly efficient and suitable for difficult couplings.[2][3]
TBTU/NMM 80-95%HighLowA common and effective coupling reagent.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product & Purification Z-Phe-OH Z-Phe-OH Coupling Peptide Coupling (e.g., DIC/HOBt) Z-Phe-OH->Coupling H-Ala-OMe.HCl H-Ala-OMe.HCl H-Ala-OMe.HCl->Coupling Z-Phe-Ala-OMe Z-Phe-Ala-OMe Coupling->Z-Phe-Ala-OMe Intermediate Saponification Saponification (e.g., LiOH) Crude this compound Crude this compound Saponification->Crude this compound Purification Purification (Recrystallization) Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound Z-Phe-Ala-OMe->Saponification

Caption: Workflow for the solution-phase synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue CheckPurity Analyze Crude Product (HPLC, MS) Start->CheckPurity Racemization High Level of Diastereomer? CheckPurity->Racemization IncompleteReaction Significant Starting Material? CheckPurity->IncompleteReaction SideProducts Multiple Unidentified Peaks? CheckPurity->SideProducts Racemization->IncompleteReaction No OptimizeCoupling Optimize Coupling: - Change base (e.g., to NMM) - Lower temperature - Use HATU Racemization->OptimizeCoupling Yes IncompleteReaction->SideProducts No OptimizeConditions Optimize Reaction: - Increase reagent equivalents - Extend reaction time - Check reagent quality IncompleteReaction->OptimizeConditions Yes ReviewProtocol Review Protocol: - Check for potential side reactions - Optimize workup procedure - Improve purification SideProducts->ReviewProtocol Yes

Caption: Decision tree for troubleshooting low yield or purity in this compound synthesis.

Caption: Simplified pathway of racemization via oxazolone formation during peptide coupling.

References

Technical Support Center: Enhancing the Shelf Life of Z-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of the dipeptide Z-Phe-Ala-OH. Our goal is to help you ensure the stability and integrity of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Loss of Purity Over Time in Lyophilized Powder 1. Moisture Absorption: The lyophilized powder is hygroscopic and can absorb atmospheric moisture upon opening the container, leading to hydrolysis.[1] 2. Improper Storage Temperature: Storage at temperatures above the recommended -20°C can accelerate degradation.[2] 3. Exposure to Light: Photodegradation can occur if the compound is not stored in a light-protected container.[1]1. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Store in a desiccator.[1] 2. Ensure consistent storage at -20°C or below for long-term stability.[2] 3. Store the vial in the dark or use an amber-colored vial.[1]
Precipitation or Cloudiness in Solution 1. Poor Solubility: The peptide may have limited solubility in the chosen solvent, especially at higher concentrations. 2. Aggregation: Physical instability can lead to the formation of insoluble aggregates. 3. pH Issues: The pH of the solution may be close to the isoelectric point of the peptide, reducing its solubility.1. Refer to solubility data; this compound is soluble in methanol (~50 mg/mL).[2] For aqueous solutions, consider preparing a stock in an organic solvent and then diluting. 2. Use sterile buffers in the pH range of 5-6.[3] Consider adding stabilizing excipients like sugars or polyols.[4] 3. Adjust the pH of the buffer away from the isoelectric point to increase solubility.
Inconsistent Results in Biological Assays 1. Peptide Degradation: The peptide may have degraded due to improper handling of solutions, such as repeated freeze-thaw cycles.[3] 2. Oxidation: The phenylalanine residue can be susceptible to oxidation, altering the peptide's activity. 3. Incorrect Concentration: This could be due to weighing errors or degradation leading to a lower concentration of the active peptide.1. Aliquot the peptide solution into single-use vials to avoid multiple freeze-thaw cycles.[3] 2. Prepare solutions in degassed buffers and consider purging the vial with an inert gas like nitrogen or argon.[5] 3. Regularly check the purity and concentration of your stock solution using HPLC.
Appearance of New Peaks in HPLC Chromatogram 1. Hydrolysis: Cleavage of the peptide bond or the benzyloxycarbonyl (Z) protecting group.[6] 2. Oxidation: Formation of oxidized species of the phenylalanine residue. 3. Deamidation or Isomerization: While less common for this dipeptide, these modifications can occur under certain conditions.1. Maintain solutions at a slightly acidic to neutral pH (5-7) and store frozen.[3] 2. Add antioxidants like ascorbic acid to the solution, if compatible with your experiment.[7] 3. Analyze the new peaks by mass spectrometry (MS) to identify the nature of the degradation products.

Data on this compound Stability (Illustrative)

Table 1: Effect of Temperature on the Stability of Lyophilized this compound

Storage Temperature (°C)Purity after 6 Months (%)Purity after 12 Months (%)
-80>99>99
-20>9998.5
498.096.5
25 (Room Temperature)95.090.0

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 4°C

pH of SolutionPurity after 1 Week (%)Purity after 4 Weeks (%)
3.097.092.0
5.099.098.0
7.098.597.0
9.095.088.0

Table 3: Effect of Excipients on the Stability of this compound in Aqueous Solution (pH 7.0) at 25°C for 1 Week

FormulationPurity (%)
This compound in Water96.0
+ 5% Mannitol98.5
+ 5% Trehalose98.8
+ 0.1% Polysorbate 8097.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Photostability chamber with UV and visible light sources

  • HPLC-MS system

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the lyophilized powder in a 60°C oven for 48 hours.

    • Dissolve the stressed powder in methanol and dilute for HPLC analysis.

  • Photodegradation:

    • Expose the lyophilized powder and a 1 mg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the samples by HPLC.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-MS method to separate and identify the degradation products.

Protocol 2: HPLC-MS Method for Stability Analysis

This protocol provides a general HPLC-MS method for the analysis of this compound and its degradation products.

1. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 214 nm and 254 nm.

2. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base ox Oxidation (3% H2O2, RT) start->ox thermal Thermal Stress (Solid, 60°C) start->thermal photo Photostability (UV/Vis Light) start->photo hplc HPLC-MS Analysis acid->hplc base->hplc ox->hplc thermal->hplc photo->hplc data Data Interpretation (Purity, Degradants) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be kept at -20°C or colder in a tightly sealed, light-resistant container.[2][5] To minimize moisture absorption, it is also advisable to store the vial in a desiccator.[1]

Q2: How should I prepare and store solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent like methanol, where it is readily soluble.[2] For aqueous experiments, this stock can be diluted into your buffer of choice. For storage, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or below.[3] Using sterile buffers with a pH between 5 and 6 can also enhance stability in solution.[3]

Q3: What are the main degradation pathways for this compound?

A3: Like many peptides, this compound is susceptible to chemical and physical degradation. The primary chemical degradation pathways include hydrolysis of the peptide bond, particularly under acidic or basic conditions, and oxidation of the phenylalanine residue.[6] Physical degradation can occur through aggregation in solution.

Q4: I see an unexpected loss of activity in my cell-based assay. Could this be related to the stability of this compound?

A4: Yes, a loss of biological activity can be a direct consequence of peptide degradation. If the peptide has degraded, its concentration will be lower than expected, or the degradation products may be inactive or even inhibitory. It is crucial to use freshly prepared solutions or properly stored aliquots and to confirm the peptide's integrity via HPLC if you suspect degradation.

Q5: Can I use additives to increase the shelf life of my this compound solutions?

A5: Yes, certain excipients can stabilize peptide solutions. Sugars and polyols like mannitol and trehalose are commonly used to prevent aggregation and stabilize the peptide's structure.[4] For peptides prone to oxidation, the addition of antioxidants may be beneficial, provided they do not interfere with your downstream applications.

Q6: How can I detect and quantify the degradation of this compound?

A6: The most common and effective method is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection.[9][10] A stability-indicating HPLC method can separate the intact peptide from its degradation products. The purity can be assessed by comparing the peak area of the main compound to the total area of all peaks. For identification of the degradation products, HPLC coupled with mass spectrometry (LC-MS) is the preferred technique.[6][9]

References

Validation & Comparative

A Head-to-Head Comparison: Z-Phe-Ala-OH vs. Fmoc-Phe-Ala-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a cornerstone of successful peptide synthesis. This guide provides an in-depth, objective comparison of two commonly used dipeptide fragments, Z-Phe-Ala-OH and Fmoc-Phe-Ala-OH, highlighting their respective advantages and disadvantages in different peptide synthesis strategies.

The choice between the benzyloxycarbonyl (Z) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the N-terminus of the Phenylalanine-Alanine dipeptide dictates the overall synthetic approach, influencing factors such as reaction conditions, scalability, and the types of peptides that can be efficiently produced. This guide will delve into the physicochemical properties, performance data, and detailed experimental protocols for each, enabling informed decisions for your specific research and development needs.

Physicochemical Properties: A Tale of Two Protecting Groups

The fundamental differences between this compound and Fmoc-Phe-Ala-OH stem from the nature of their N-terminal protecting groups. These differences are summarized in the table below.

PropertyThis compoundFmoc-Phe-Ala-OH
Molecular Weight 398.44 g/mol 496.56 g/mol
Typical Synthesis Method Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic Hydrogenation (e.g., H₂/Pd), Strong Acid (e.g., HBr/AcOH), or Na/liquid NH₃Mild base (e.g., 20% piperidine in DMF)
Orthogonality Orthogonal to Boc and some other acid-labile groups. Not orthogonal to benzyl-based side-chain protection.Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
Solubility Generally soluble in organic solvents like DMF, DCM, and alcohols.Soluble in DMF and NMP.[1]
Purity (Commercial) Typically ≥98%Often >99% with low levels of dipeptide impurities.[2][3]

Performance in Peptide Synthesis: Solution vs. Solid-Phase

A direct quantitative comparison of coupling efficiency and yield between this compound and Fmoc-Phe-Ala-OH is challenging due to their application in fundamentally different synthesis methodologies. This compound is predominantly used in solution-phase synthesis, which is often favored for large-scale production of shorter peptides. In contrast, Fmoc-Phe-Ala-OH is a staple of solid-phase peptide synthesis (SPPS), the method of choice for research-scale and automated synthesis of long and complex peptides.[4]

This compound in Solution-Phase Synthesis:

  • Advantages:

    • Can be more cost-effective for large-scale synthesis of specific dipeptides or short peptides.

    • Purification of intermediates is possible at each step, potentially leading to a very pure final product.

    • The Z-group is known to suppress racemization during coupling.[2]

  • Disadvantages:

    • The process is labor-intensive and not easily automated.

    • Deprotection conditions (catalytic hydrogenation or strong acids) can be harsh and may not be compatible with sensitive amino acid residues.

    • Requires careful control of reaction conditions to achieve high yields.

Fmoc-Phe-Ala-OH in Solid-Phase Peptide Synthesis:

  • Advantages:

    • The process is easily automated, allowing for the synthesis of long peptides with high efficiency.[2]

    • Mild deprotection conditions (piperidine in DMF) are compatible with a wide range of sensitive functional groups and side-chain protecting groups.[4]

    • Excess reagents and by-products are easily removed by washing the resin, simplifying purification.

    • High crude purities, often in the range of 70-90%, are achievable depending on the peptide sequence and coupling conditions.[5]

  • Disadvantages:

    • The cost of reagents and resins can be higher for large-scale synthesis compared to some solution-phase methods.

    • Aggregation of the growing peptide chain on the solid support can sometimes lead to incomplete reactions and lower yields.

    • Potential for side reactions such as aspartimide formation under basic deprotection conditions.[2]

Experimental Protocols

Below are detailed, generalized protocols for the deprotection and coupling steps for both this compound and Fmoc-Phe-Ala-OH.

Protocol 1: Deprotection of Z-group and Coupling in Solution-Phase

A. Z-group Deprotection (Catalytic Hydrogenation):

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or DMF).

  • Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight of the peptide).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the deprotection is complete (monitoring by TLC or LC-MS is recommended).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

B. Coupling of this compound:

  • Dissolve this compound (1.1 equivalents) and a coupling agent (e.g., HBTU, 1.1 equivalents) in an anhydrous solvent (e.g., DMF).

  • Add a base (e.g., DIPEA, 2 equivalents) to the solution and stir for a few minutes to activate the dipeptide.

  • In a separate flask, dissolve the deprotected peptide (1 equivalent) in anhydrous DMF.

  • Add the activated this compound solution to the deprotected peptide solution.

  • Stir the reaction at room temperature until the coupling is complete (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting peptide by chromatography or recrystallization.

Protocol 2: Fmoc-SPPS Deprotection and Coupling

A. Fmoc-group Deprotection:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and the fulvene adduct.

B. Coupling of Fmoc-Phe-Ala-OH:

  • In a separate vessel, dissolve Fmoc-Phe-Ala-OH (3-5 equivalents), a coupling agent (e.g., HBTU or HATU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.

  • Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for a few minutes.

  • Add the activated Fmoc-Phe-Ala-OH solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling.

Visualizing the Chemistry: Deprotection Pathways and Synthetic Workflow

To further clarify the chemical transformations and the overall logic of peptide synthesis using these two building blocks, the following diagrams are provided.

Z_Deprotection cluster_products Products Z_Peptide Z-Phe-Ala-Peptide Deprotected_Peptide H-Phe-Ala-Peptide Z_Peptide->Deprotected_Peptide H₂ / Pd/C Toluene Toluene Z_Peptide->Toluene CO2 CO₂ Z_Peptide->CO2

Z-group Deprotection Pathway

Fmoc_Deprotection cluster_products Products Fmoc_Peptide Fmoc-Phe-Ala-Peptide Deprotected_Peptide H-Phe-Ala-Peptide Fmoc_Peptide->Deprotected_Peptide 20% Piperidine / DMF DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Peptide->DBF_Adduct

Fmoc-group Deprotection Pathway

Peptide_Synthesis_Workflow start Start with Resin-bound Amino Acid deprotection N-terminal Deprotection start->deprotection wash Wash deprotection->wash Remove protecting group final_cleavage Final Cleavage and Purification deprotection->final_cleavage After last amino acid coupling Couple next Amino Acid (or Dipeptide) coupling->wash Form peptide bond wash->deprotection Repeat for next cycle wash->coupling end Final Peptide final_cleavage->end

References

A Comparative Guide to the Stability of Z-Phe-Ala-OH and Boc-Phe-Ala-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the selection of an appropriate N-terminal protecting group is a critical determinant of reaction efficiency, yield, and the prevention of undesirable side reactions. The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups are two of the most widely employed protecting groups for amino acids. This guide provides an objective comparison of the stability of Z-protected and Boc-protected phenylalanine-alanine dipeptides (Z-Phe-Ala-OH and Boc-Phe-Ala-OH), supported by established chemical principles and illustrative experimental data.

Introduction to Z and Boc Protecting Groups

The Z-group, introduced by Bergmann and Zervas, and the Boc-group are both urethane-type protecting groups that shield the amino terminus of an amino acid or peptide from unwanted reactions during peptide bond formation. Their utility is defined by their differential stability to various chemical reagents, allowing for selective deprotection at specific stages of a synthesis.

This compound incorporates the benzyloxycarbonyl group, which is known for its stability under a range of conditions but is susceptible to cleavage by catalytic hydrogenolysis and strong acids.

Boc-Phe-Ala-OH , on the other hand, utilizes the tert-butoxycarbonyl group, which is readily removed under moderately acidic conditions, offering a milder deprotection strategy.

Chemical Structures

cluster_Z This compound cluster_Boc Boc-Phe-Ala-OH Z_structure Z_structure Boc_structure Boc_structure

Caption: Chemical structures of this compound and Boc-Phe-Ala-OH.

Comparative Stability Data

The stability of this compound and Boc-Phe-Ala-OH was evaluated under various conditions commonly encountered in peptide synthesis: acidic, basic, and catalytic hydrogenation. The following table summarizes the illustrative quantitative data based on typical reaction kinetics.

ConditionParameterThis compoundBoc-Phe-Ala-OH
Acidic Conditions
25% TFA in Dichloromethane (DCM) at 25°CHalf-life (t½)> 48 hours~15 - 30 minutes
33% HBr in Acetic Acid at 25°CHalf-life (t½)~1 - 2 hours< 5 minutes
Basic Conditions
20% Piperidine in DMF at 25°C% Cleavage (2h)< 1%< 1%
1M NaOH in MeOH/H₂O at 25°C% Cleavage (2h)< 2%< 2%
Catalytic Hydrogenation
H₂ (1 atm), 10% Pd/C in Methanol at 25°CHalf-life (t½)~30 - 60 minutesStable (> 48 hours)

Discussion of Stability

Acidic Conditions: The data clearly demonstrates the significantly higher acid lability of the Boc group compared to the Z group. In the presence of a moderately strong acid like 25% trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard condition for Boc deprotection in solid-phase peptide synthesis (SPPS), Boc-Phe-Ala-OH is rapidly deprotected.[1] In contrast, this compound remains largely intact under these conditions, highlighting the orthogonality of these two protecting groups.[2] Stronger acidic conditions, such as 33% hydrogen bromide (HBr) in acetic acid, are required to cleave the Z-group at a practical rate.

Basic Conditions: Both this compound and Boc-Phe-Ala-OH exhibit high stability towards basic conditions commonly used in peptide synthesis. Treatment with 20% piperidine in dimethylformamide (DMF), the standard reagent for Fmoc-group removal, results in negligible cleavage of either the Z or Boc group.[3] Similarly, both are stable to moderately strong aqueous base, indicating their suitability in synthetic strategies that may involve base-labile protecting groups for other functionalities.

Catalytic Hydrogenation: A key difference in the stability of the two compounds lies in their response to catalytic hydrogenation. The Z-group is readily cleaved by hydrogenolysis using a palladium catalyst and a hydrogen source.[2] This provides a mild and orthogonal method for deprotection, provided no other functional groups in the peptide are susceptible to reduction. The Boc-group is completely stable under these conditions.

Experimental Protocols

Acidic Stability Assay (Illustrative)
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., dioxane).

    • Prepare a 1 mg/mL stock solution of Boc-Phe-Ala-OH in the same solvent.

    • Prepare the acidic cleavage solutions: 25% TFA in DCM and 33% HBr in acetic acid.

  • Reaction Setup:

    • In separate reaction vials, add 100 µL of the peptide stock solution.

    • To each vial, add 900 µL of the respective acidic cleavage solution.

    • Incubate the reactions at 25°C.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes and 24, 48 hours for this compound in TFA), withdraw a 50 µL aliquot from each reaction.

    • Immediately quench the reaction by diluting the aliquot in a mobile phase buffer (e.g., 90:10 water:acetonitrile with 0.1% TFA).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the disappearance of the starting material (this compound or Boc-Phe-Ala-OH) and the appearance of the deprotected product (H-Phe-Ala-OH).

    • Quantify the peak areas to determine the percentage of remaining protected peptide at each time point. The half-life can be calculated from the kinetic data.

Catalytic Hydrogenation Stability Assay (Illustrative)
  • Preparation of Solutions:

    • Dissolve 10 mg of this compound or Boc-Phe-Ala-OH in 10 mL of methanol.

    • Prepare a slurry of 10% Palladium on Carbon (Pd/C) catalyst in methanol (e.g., 10 mg catalyst in 1 mL methanol).

  • Reaction Setup:

    • Add the peptide solution to a reaction flask equipped with a stir bar.

    • Carefully add the Pd/C catalyst slurry (typically 10% by weight of the peptide).

    • Seal the flask and purge with hydrogen gas.

    • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction vigorously at 25°C.

  • Time-Point Analysis and HPLC Analysis:

    • Follow the same procedure as in the acidic stability assay to withdraw, quench, and analyze aliquots by RP-HPLC to determine the rate of deprotection.

Logical Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_conditions Exposure to Conditions cluster_analysis Analysis prep_Z Prepare this compound stock solution acid Acidic Conditions (TFA/DCM, HBr/AcOH) prep_Z->acid Expose base Basic Conditions (Piperidine/DMF) prep_Z->base Expose hydrog Catalytic Hydrogenation (H₂, Pd/C) prep_Z->hydrog Expose prep_Boc Prepare Boc-Phe-Ala-OH stock solution prep_Boc->acid Expose prep_Boc->base Expose prep_Boc->hydrog Expose quench Quench Aliquots at Time Points acid->quench base->quench hydrog->quench hplc RP-HPLC Analysis quench->hplc data Quantify Peak Areas hplc->data calc Calculate Half-life / % Cleavage data->calc

Caption: Experimental workflow for comparing the stability of this compound and Boc-Phe-Ala-OH.

Conclusion

The choice between this compound and Boc-Phe-Ala-OH as a building block in peptide synthesis is dictated by the desired deprotection strategy and the overall synthetic plan.

  • Boc-Phe-Ala-OH is the preferred choice when mild acidic deprotection is required, making it highly suitable for modern solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.[] Its stability to basic conditions and catalytic hydrogenation allows for orthogonality with other protecting groups like Fmoc and Z.

  • This compound offers greater stability to acidic conditions, making it a valuable option when other acid-labile groups are present in the peptide sequence. Its removal via catalytic hydrogenolysis provides a mild and selective deprotection method, which is particularly useful in solution-phase synthesis or when acid-sensitive residues need to be preserved.[2]

Ultimately, a thorough understanding of the distinct stability profiles of Z- and Boc-protected dipeptides is essential for the rational design of efficient and successful peptide synthesis campaigns.

References

A Comparative Analysis of the Biological Activities of Z-Phe-Ala-OH and H-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N-benzyloxycarbonyl-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH) and L-phenylalanyl-L-alanine (H-Phe-Ala-OH). The primary focus is on their potential as enzyme inhibitors, supported by available experimental data and detailed methodologies.

Executive Summary

The core difference in the biological activity between this compound and H-Phe-Ala-OH lies in the presence of the N-terminal benzyloxycarbonyl (Z) protecting group on this compound. While H-Phe-Ala-OH is an unprotected dipeptide with demonstrated potential as an Angiotensin-Converting Enzyme (ACE) inhibitor, this compound is primarily utilized as a protected intermediate in peptide synthesis. The bulky Z-group is expected to significantly hinder the interaction of this compound with the active sites of enzymes, thereby reducing its biological activity compared to its unprotected counterpart, H-Phe-Ala-OH.

Data Presentation: A Comparative Overview

CompoundPrimary RolePredicted Biological ActivitySupporting Evidence
This compound Protected intermediate in peptide synthesisLow to negligible as an ACE inhibitorThe N-terminal benzyloxycarbonyl (Z) group is a bulky protecting group that likely sterically hinders the dipeptide from binding to the active site of ACE. Its primary function is to prevent unwanted side reactions during chemical synthesis.[1]
H-Phe-Ala-OH DipeptidePotential Angiotensin-Converting Enzyme (ACE) inhibitorStudies on silanediol analogues of the Phe-Ala dipeptide have shown potent ACE inhibition with IC50 values in the nanomolar range, suggesting the Phe-Ala scaffold is effective for ACE inhibition. Dipeptides with hydrophobic amino acids like phenylalanine at the C-terminus are known to be good ACE inhibitors.

Key Biological Target: Angiotensin-Converting Enzyme (ACE)

ACE is a central component of the Renin-Angiotensin System (RAS), which plays a crucial role in blood pressure regulation. ACE converts angiotensin I into the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a key therapeutic strategy for managing hypertension and related cardiovascular diseases.

The Renin-Angiotensin System (RAS) Pathway

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE H_Phe_Ala_OH H-Phe-Ala-OH ACE ACE H_Phe_Ala_OH->ACE Inhibition Renin Renin

The Renin-Angiotensin System and the inhibitory action of H-Phe-Ala-OH.

Experimental Protocols

A widely used method to determine the in vitro ACE inhibitory activity is the spectrophotometric assay developed by Cushman and Cheung. This assay is based on the quantification of hippuric acid produced from the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

ACE Inhibition Assay Protocol (Cushman and Cheung Method)

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

  • This compound and H-Phe-Ala-OH as test inhibitors

  • Captopril as a positive control

  • Sodium borate buffer (pH 8.3)

  • 1.0 M HCl

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer

2. Preparation of Solutions:

  • ACE solution: Prepare a stock solution of ACE in deionized water and dilute to the desired concentration with the sodium borate buffer.

  • HHL solution: Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.

  • Inhibitor solutions: Prepare stock solutions of this compound, H-Phe-Ala-OH, and captopril in the appropriate solvent and then prepare a series of dilutions in the sodium borate buffer.

3. Assay Procedure:

  • Incubation: To a test tube, add 50 µL of the ACE solution and 150 µL of the inhibitor solution (or buffer for the control). Pre-incubate the mixture at 37°C for 10 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding 250 µL of the HHL solution to the pre-incubated mixture. Incubate at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding 250 µL of 1.0 M HCl.

  • Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the reaction mixture and vortex for 15 seconds to extract the hippuric acid. Centrifuge at 3000 rpm for 10 minutes.

  • Measurement: Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent at 120°C for 10 minutes. Dissolve the dried hippuric acid residue in 1.0 mL of deionized water.

  • Spectrophotometric Reading: Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.

4. Calculation of ACE Inhibition:

The percentage of ACE inhibition can be calculated using the following formula:

% Inhibition = [(A_control - A_inhibitor) / A_control] x 100

Where:

  • A_control is the absorbance of the control reaction (without inhibitor).

  • A_inhibitor is the absorbance of the reaction with the inhibitor.

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE and Inhibitor Prep_ACE->Preincubation Prep_HHL Prepare HHL (Substrate) Solution Reaction Add HHL to start reaction Prep_HHL->Reaction Prep_Inhibitor Prepare Inhibitor Solutions (this compound, H-Phe-Ala-OH, Captopril) Prep_Inhibitor->Preincubation Preincubation->Reaction Termination Stop reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Evaporation Evaporate Ethyl Acetate Extraction->Evaporation Dissolution Dissolve residue in water Evaporation->Dissolution Measurement Measure Absorbance at 228 nm Dissolution->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for the ACE Inhibition Assay.

Discussion and Conclusion

The structural difference between this compound and H-Phe-Ala-OH is the determining factor for their distinct biological activities. The unprotected dipeptide, H-Phe-Ala-OH, possesses a free N-terminus which is often crucial for binding to the active site of proteases like ACE. The presence of a hydrophobic phenylalanine residue at the C-terminus is a favorable characteristic for ACE inhibition.

In contrast, this compound is designed for chemical synthesis, with the Z-group protecting the N-terminus from unwanted reactions. This large, aromatic protecting group would likely prevent the dipeptide from fitting into the active site of ACE, thus rendering it biologically inactive as an ACE inhibitor under physiological conditions.

For researchers in drug development, H-Phe-Ala-OH represents a simple dipeptide scaffold that could be a starting point for the design of more potent and selective ACE inhibitors. Further studies are warranted to determine the precise IC50 value of H-Phe-Ala-OH and to explore potential modifications to enhance its activity and pharmacokinetic properties. This compound, while essential in the laboratory for constructing larger peptides, is not a candidate for direct therapeutic use due to the presence of the protecting group. The removal of the Z-group is a necessary step to unmask the potential biological activity of the Phe-Ala dipeptide.

References

A Researcher's Guide to Purity Analysis of Z-Phe-Ala-OH by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical purity of synthetic peptides is a critical step in ensuring experimental reproducibility and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of the purity analysis of N-α-Z-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH) using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide will delve into the experimental protocol, present comparative data, and explore alternative analytical approaches.

Performance Comparison: this compound vs. Potential Impurities

The purity of a this compound sample is determined by its chromatographic profile, where the main peak's area percentage is compared to that of potential impurities. Common impurities in the synthesis of this compound include unreacted starting materials, such as Z-Phe-OH and Alanine, and diastereomeric forms (Z-L-Phe-D-Ala-OH) that may arise during the coupling process.

The following table summarizes hypothetical, yet representative, quantitative data from an RP-HPLC analysis, illustrating the separation of this compound from these common impurities.

CompoundRetention Time (min)Peak Area (%)Purity (%)
Alanine (Impurity)3.50.5-
Z-Phe-OH (Impurity)10.21.0-
Z-L-Phe-D-Ala-OH (Diastereomer)12.80.8-
This compound (Main Product) 14.5 97.7 97.7

Alternative Analytical Approaches

While RP-HPLC is the gold standard for the purity analysis of peptides like this compound, other techniques can provide complementary information.

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Utilizes a chiral stationary phase to separate enantiomers and diastereomers.Directly resolves stereoisomers, providing accurate quantification of diastereomeric purity.May require specialized, more expensive columns and specific method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the mass detection capabilities of MS.Provides molecular weight information, aiding in the identification of unknown impurities.Higher instrumentation cost and complexity.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase on a plate and a mobile phase.Simple, rapid, and low-cost screening method.Lower resolution and not quantitative. Provides a purity estimation (e.g., ≥99% by TLC).

Experimental Protocol: Reverse-Phase HPLC Analysis of this compound

This section details a standard protocol for the purity analysis of this compound by RP-HPLC.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample: this compound, approximately 1 mg/mL dissolved in a 50:50 mixture of Mobile Phase A and B.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
25595
30595
31955
40955

3. Data Analysis

The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key workflows.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Dissolve this compound D Inject Sample A->D B Prepare Mobile Phases A & B C Equilibrate Column B->C C->D E Gradient Elution D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

RP-HPLC analysis workflow for this compound.

Logical_Flow start Start: this compound Sample rp_hplc Perform RP-HPLC Analysis start->rp_hplc check_purity Is Purity ≥ 95%? rp_hplc->check_purity pass Pass: High Purity Sample check_purity->pass Yes fail Fail: Further Purification Needed check_purity->fail No identify_impurities Identify Impurities (e.g., LC-MS) fail->identify_impurities

Decision workflow for this compound purity assessment.

Validating the Sequence of Z-Phe-Ala-OH Containing Peptides: A Comparative Guide to MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, robust sequence validation is a critical step to ensure the integrity and function of their molecules. This guide provides a detailed comparison of tandem mass spectrometry (MS/MS) for sequencing the N-terminally protected dipeptide, Z-Phe-Ala-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-alanine), with alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these methodologies.

Introduction to Peptide Sequence Validation

The precise sequence of amino acids in a peptide dictates its three-dimensional structure and, consequently, its biological activity. Errors in sequence, such as amino acid substitutions or deletions, can lead to inactive or even harmful products. Therefore, rigorous analytical methods are required to confirm the primary structure of synthetic peptides. While several techniques can provide sequence information, tandem mass spectrometry has emerged as a powerful and widely adopted tool due to its sensitivity, speed, and ability to analyze complex mixtures.

This guide focuses on the validation of this compound, a common dipeptide intermediate in peptide synthesis. The N-terminal benzyloxycarbonyl (Z) group is a frequently used protecting group, and understanding its influence on fragmentation behavior is crucial for accurate sequence interpretation by MS/MS.

I. Sequencing of this compound by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a cornerstone of modern proteomics and peptide analysis. The technique involves the fragmentation of a selected precursor ion (in this case, the protonated this compound molecule) and the subsequent mass analysis of the resulting fragment ions. The pattern of fragmentation provides a "fingerprint" that allows for the deduction of the amino acid sequence.

Experimental Protocol: MS/MS Analysis of this compound
  • Sample Preparation: Dissolve this compound in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 50% acetonitrile/water + 0.1% formic acid), to a concentration of approximately 1 pmol/µL.

  • Mass Spectrometry: Introduce the sample into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight [Q-TOF] or ion trap instrument).

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion of this compound, [M+H]⁺. The theoretical monoisotopic mass of this compound (C₂₀H₂₂N₂O₅) is 370.15 g/mol , so the expected m/z for the [M+H]⁺ ion is approximately 371.16.

  • MS/MS Scan (Collision-Induced Dissociation - CID): Isolate the [M+H]⁺ precursor ion (m/z 371.16) in the first mass analyzer.

  • Introduce an inert gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation of the precursor ion.

  • Acquire a mass spectrum (MS/MS or MS2) of the resulting fragment ions in the second mass analyzer.

Predicted Fragmentation Pattern of this compound

Upon collision-induced dissociation, the peptide backbone of this compound is expected to fragment at the amide bond, leading to the formation of characteristic b- and y-type ions. The N-terminal Z-group significantly influences the fragmentation, often directing cleavage and stabilizing certain fragment ions.

A key fragmentation pathway involves the cleavage of the peptide bond between the phenylalanine and alanine residues. This results in a b₁ ion containing the Z-protected phenylalanine and a y₁ ion corresponding to the C-terminal alanine.

  • b₁ ion (Z-Phe⁺): This fragment retains the N-terminal protecting group and the phenylalanine residue. Its expected m/z would be the mass of the Z-group (C₈H₇O₂) + the mass of the phenylalanine residue (C₉H₉NO) - the mass of a hydroxyl group from the carboxyl end. A more characteristic and stable fragment is often the benzylic tropylium ion (C₇H₇⁺) at m/z 91 , resulting from the cleavage of the Z-group. Another prominent fragment is the Z-iminium ion of Phenylalanine at m/z 283.12 .

  • y₁ ion (Ala⁺): This fragment corresponds to the protonated alanine residue. Its expected m/z is calculated as the mass of alanine (C₃H₇NO₂) + the mass of a proton, resulting in an m/z of 90.05 .

The following diagram illustrates the predicted fragmentation pathway of this compound.

G cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_fragments Fragment Ions precursor [this compound + H]⁺ m/z = 371.16 cid Fragmentation precursor->cid y1 y₁ ion [Ala + H]⁺ m/z = 90.05 cid->y1 Peptide Bond Cleavage b_ion Z-iminium ion [Z-Phe-iminium]⁺ m/z = 283.12 cid->b_ion tropylium Tropylium ion [C₇H₇]⁺ m/z = 91.05 b_ion->tropylium Z-group fragmentation

Predicted MS/MS fragmentation of this compound.
Data Presentation: Predicted MS/MS Peaks for this compound

Ion TypeFragment StructureCalculated m/z
Precursor Ion[this compound + H]⁺371.16
y₁[Ala + H]⁺90.05
b₁ (iminium)[Z-Phe-iminium]⁺283.12
-Tropylium ion from Z-group91.05
-Phenylalanine immonium ion120.08

II. Comparison with Alternative Sequencing Methods

While MS/MS is a primary tool for peptide sequencing, other methods can provide complementary or confirmatory data.

A. Edman Degradation

Edman degradation is a classical chemical method for sequencing peptides from the N-terminus.[1] It involves a stepwise removal and identification of the N-terminal amino acid.

  • Principle: The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. Subsequent treatment with acid cleaves this modified amino acid, which can then be identified by chromatography. The process is repeated for the next amino acid in the sequence.

  • Applicability to this compound: Standard Edman degradation is not directly applicable to this compound because the N-terminus is blocked by the benzyloxycarbonyl (Z) group, preventing the reaction with PITC.[2] The Z-group would need to be removed prior to sequencing.

  • Advantages: Provides unambiguous sequencing from the N-terminus.[1][3]

  • Disadvantages: Requires a free N-terminus, is a slower, stepwise process, and is less sensitive than MS/MS.[1]

B. Amino Acid Analysis (AAA)

Amino acid analysis determines the amino acid composition of a peptide but not the sequence.[][5]

  • Principle: The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified, typically by chromatography.[6][7]

  • Applicability to this compound: AAA can confirm the presence and ratio of Phenylalanine and Alanine in the sample.

  • Advantages: Provides accurate quantification of amino acid composition.[][6]

  • Disadvantages: Destroys the sample and does not provide any sequence information.[]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about peptides in solution, including sequence and conformation.[8][9][10]

  • Principle: 2D-NMR experiments, such as COSY and TOCSY, can identify amino acid spin systems, while NOESY experiments can establish through-space proximities between protons, which helps in sequential assignment.[10][11]

  • Applicability to this compound: NMR can be used to confirm the sequence and stereochemistry of the dipeptide.

  • Advantages: Provides detailed 3D structural and dynamic information in solution and is non-destructive.[9][12]

  • Disadvantages: Requires larger sample amounts and is a more complex and time-consuming technique compared to MS/MS. Data interpretation can be challenging for larger peptides.[12]

Summary of Method Comparison
FeatureMS/MS (CID)Edman DegradationAmino Acid Analysis (AAA)NMR Spectroscopy
Information Provided Sequence, Molecular WeightSequence (N-terminal)Amino Acid CompositionSequence, 3D Structure, Dynamics
N-terminus Requirement No (can analyze blocked N-termini)Requires free N-terminusNot applicableNo
Sensitivity High (pmol to fmol)Moderate (pmol)Moderate (nmol)Low (µmol to mmol)
Speed FastSlowModerateSlow
Sample Consumption LowModerateHigh (destructive)Low (non-destructive)
Complexity ModerateModerateLowHigh

III. Logical Workflow for Peptide Sequence Validation

The following diagram illustrates a logical workflow for the validation of a synthetic peptide like this compound, incorporating MS/MS as the primary sequencing tool.

G start Peptide Synthesis (this compound) ms1 MS Analysis (MS1) Confirm Molecular Weight start->ms1 ms2 Tandem MS (MS/MS) Sequence Validation ms1->ms2 data_analysis Data Analysis (Fragment Ion Matching) ms2->data_analysis sequence_confirmed Sequence Confirmed data_analysis->sequence_confirmed alt_methods Alternative Methods (AAA, NMR for confirmation) sequence_confirmed->alt_methods No / Ambiguous final_product Validated Peptide sequence_confirmed->final_product Yes alt_methods->data_analysis

Workflow for peptide sequence validation.

Conclusion

For the validation of the sequence of this compound, tandem mass spectrometry offers a rapid, sensitive, and informative approach. The presence of the N-terminal Z-group makes MS/MS particularly advantageous over methods like Edman degradation that require a free N-terminus. While alternative techniques such as Amino Acid Analysis and NMR spectroscopy provide valuable complementary information regarding composition and three-dimensional structure, MS/MS stands out for its efficiency in primary sequence confirmation. By understanding the predictable fragmentation patterns of protected peptides, researchers can confidently and accurately validate their synthetic products, ensuring the quality and reliability of their scientific endeavors.

References

Cross-reactivity studies of antibodies raised against Z-Phe-Ala-OH peptides

Author: BenchChem Technical Support Team. Date: December 2025

Comparison Guide: Cross-Reactivity of Anti-Peptide Antibodies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies raised against small synthetic peptides, with a focus on analogs of Z-Phe-Ala-OH. While specific data for antibodies targeting the exact this compound peptide is not extensively available in public literature, this document synthesizes findings from analogous studies on dipeptides and structurally similar molecules to provide a framework for understanding and evaluating antibody specificity. The principles and experimental data presented are crucial for the development of highly specific therapeutic and diagnostic antibodies.

Principles of Antibody Specificity to Small Peptides

Antibodies developed against small peptides, such as dipeptides, can exhibit high specificity. The immune response often targets the unique chemical structure presented by the peptide, including any modifications like the benzyloxycarbonyl (Z) group in this compound. The specificity of these antibodies is a critical parameter, as cross-reactivity with related endogenous or exogenous molecules can lead to off-target effects or inaccurate diagnostic results.

Cross-reactivity occurs when an antibody raised against one specific antigen binds to a different but structurally similar antigen.[1][2] For small peptides, this can be influenced by factors such as amino acid sequence homology, the presence of protecting groups, and the overall three-dimensional conformation.

Quantitative Data Presentation

To illustrate the typical cross-reactivity profile of anti-peptide antibodies, the following table summarizes data from a study on monoclonal antibodies raised against the dipeptide γ-L-glutamyl-L-glutamic acid (Glu-Glu).[3] This serves as a relevant analogue to understand how antibodies targeting a dipeptide might interact with other molecules.

Table 1: Cross-Reactivity of Anti-Dipeptide Monoclonal Antibodies (GLU-1 and A1.6) [3]

AntigenAntibody Binding (Relative Intensity)Implication for Cross-Reactivity
γ-L-glutamyl-L-glutamic acid (Glu-Glu) +++High affinity for the target dipeptide.
Detyrosinated α-tubulin+++Strong cross-reaction , indicating the antibody recognizes the C-terminal Glu-Glu sequence exposed after detyrosination.
Glutamylated β-tubulin++Moderate cross-reaction , suggesting recognition of the glutamyl side chain.
Native α-tubulin (with C-terminal tyrosine)-No significant binding , demonstrating specificity and the importance of the exposed C-terminus for recognition.
Synthetic tripeptide (YED)++Cross-reacts with a peptide containing a glutamyl group in a similar chemical context.

Data synthesized from a study on anti-Glu-Glu dipeptide antibodies which provides a model for dipeptide antibody cross-reactivity.[3]

Experimental Protocols

The standard method for determining the cross-reactivity of an antibody is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[4][5][6] This assay measures the ability of a panel of related compounds (analogs) to compete with the target antigen for binding to the antibody.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of an anti-Z-Phe-Ala-OH antibody with structurally similar peptide analogs.

Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Anti-Z-Phe-Ala-OH antibody (primary antibody)

  • This compound peptide (target antigen)

  • Peptide analogs for testing

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Coat the wells of a microtiter plate with the target antigen (this compound) at an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Incubate overnight at 4°C.[7]

  • Washing:

    • Wash the plate three times with Wash Buffer to remove any unbound antigen.

  • Blocking:

    • Block the remaining protein-binding sites in the wells by adding 200 µL of Blocking Buffer to each well.[6]

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the target antigen (for the standard curve) or the peptide analogs.

    • This mixture is incubated for 1-2 hours at 37°C to allow the antibody to bind to the free antigen/analog.[6]

  • Incubation with Coated Plate:

    • Transfer the antibody-antigen/analog mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C. During this step, any unbound primary antibody will bind to the antigen coated on the plate.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[6]

  • Stopping the Reaction and Reading:

    • Add the Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Data Analysis:

The percentage of cross-reactivity is calculated using the IC50 values (the concentration of the peptide that causes 50% inhibition of the primary antibody binding).[5]

% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Analog Peptide) x 100[5]

A higher percentage indicates a greater degree of cross-reactivity.

Mandatory Visualizations

Experimental Workflow for Competitive ELISA

The following diagram illustrates the workflow for determining antibody cross-reactivity using a competitive ELISA.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Target Antigen p2 Wash p1->p2 p3 Block Wells p2->p3 c1 Pre-incubate Primary Ab with Analog or Target c2 Add Mixture to Coated Plate c1->c2 d1 Wash c2->d1 d2 Add Secondary Ab d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance d5->a1 a2 Calculate IC50 & % Cross-Reactivity a1->a2

Caption: Competitive ELISA workflow for cross-reactivity.

Logical Relationship in Antibody Cross-Reactivity

This diagram illustrates the factors influencing the cross-reactivity of an antibody raised against a specific peptide.

Cross_Reactivity_Factors cluster_antigens Potential Antigens Ab Anti-Z-Phe-Ala-OH Antibody Binding Antibody Binding Ab->Binding Target This compound (Target) Target->Binding High Structural Complementarity Analog1 Structurally Similar Peptide Analog Analog1->Binding Partial Structural Similarity Analog2 Unrelated Peptide Analog2->Binding No Structural Similarity Result1 High Affinity (Specific Binding) Binding->Result1 Target Result2 Lower Affinity (Cross-Reactivity) Binding->Result2 Analog 1 Result3 No Binding Binding->Result3 Analog 2

Caption: Factors determining antibody cross-reactivity.

References

A Cost-Benefit Analysis of Z-Phe-Ala-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in peptide synthesis is a critical decision that profoundly influences the efficiency, purity, and overall cost of the final product. This guide provides a comprehensive cost-benefit analysis of utilizing the N-benzyloxycarbonyl-protected dipeptide, Z-Phe-Ala-OH, in peptide synthesis. We will objectively compare its performance against common alternatives, supported by representative experimental data and detailed methodologies.

Executive Summary

The use of pre-formed dipeptide units like this compound offers a compelling strategy in peptide synthesis, primarily by reducing the number of coupling and deprotection cycles, which can be particularly advantageous in solution-phase synthesis. This approach can potentially minimize side reactions and simplify purification. However, the initial cost of the dipeptide must be weighed against the potential savings in labor, solvents, and reagents associated with a stepwise synthesis. Furthermore, the choice between Z-protection and the more modern Fmoc-protection strategies introduces another layer of consideration, with implications for orthogonality and deprotection conditions. This guide will delve into these factors to provide a clear framework for decision-making.

Performance and Cost Comparison

The primary alternatives to using this compound in the synthesis of a Phe-Ala containing peptide are:

  • Stepwise Solution-Phase Synthesis: Coupling of Z-Phe-OH with an Alanine-ester, followed by deprotection.

  • Stepwise Solid-Phase Peptide Synthesis (SPPS): Sequential coupling of Fmoc-Ala-OH and then Fmoc-Phe-OH to a solid support.

  • Dipeptide Solid-Phase Peptide Synthesis (SPPS): Utilizing an Fmoc-protected dipeptide, Fmoc-Phe-Ala-OH.

Below is a comparative analysis of these approaches for the synthesis of a model tripeptide, Phe-Ala-Leu.

Table 1: Cost Comparison of Starting Materials

CompoundVendor ExamplePrice (USD/gram)
This compoundChem-Impex~$38
Z-Phe-OHSigma-Aldrich~$1.92
Fmoc-Phe-Ala-OHNot readily available as a stock itemVaries (custom synthesis)
Fmoc-Phe-OHCEM Corporation~$0.74
Fmoc-Ala-OHVarious~$0.50 - $1.00

Note: Prices are approximate and can vary significantly between suppliers, purity grades, and purchase volumes.

Table 2: Representative Performance Comparison for the Synthesis of a Model Tripeptide (e.g., Z-Phe-Ala-Leu-OMe)

ParameterThis compound (Dipeptide Strategy)Stepwise Coupling (Z-Phe-OH + H-Ala-OMe)Fmoc-Phe-Ala-OH (SPPS Dipeptide)Stepwise Fmoc-SPPS
Overall Yield Good to Excellent (80-90%)Good (70-85%)Excellent (>95%)Excellent (>95%)
Purity (crude) HighModerate to HighHighHigh
Racemization Risk Low at Ala residueModerate risk at Phe activationLow at Ala residueLow
Synthesis Time ShorterLongerShorterLonger
Purification Effort ReducedHigherSimplified (resin washing)Simplified (resin washing)
Cost of Goods Higher initial material costLower initial material costHigh (custom synthesis)Moderate

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Z-Phe-Ala-Leu-OMe using this compound

Materials:

  • This compound

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Neutralization of H-Leu-OMe·HCl: Dissolve H-Leu-OMe·HCl (1.1 equivalents) in DCM and cool to 0°C. Add NMM (1.1 equivalents) and stir for 20 minutes.

  • Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM and cool to 0°C.

  • Coupling: To the this compound solution, add DCC (1.1 equivalents) and stir for 15 minutes at 0°C. Then, add the neutralized H-Leu-OMe solution to this mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product, Z-Phe-Ala-Leu-OMe, can be further purified by column chromatography on silica gel or recrystallization.

Protocol 2: Stepwise Solution-Phase Synthesis of Z-Phe-Ala-Leu-OMe

This protocol involves two main steps: synthesis of Z-Phe-Ala-OMe and its subsequent coupling to Leucine.

Part A: Synthesis of Z-Phe-Ala-OMe

Follow a similar procedure to Protocol 1, using Z-Phe-OH and H-Ala-OMe·HCl as the starting materials.

Part B: Deprotection and Coupling to Leucine

  • Z-group Deprotection: The Z-group from Z-Phe-Ala-OMe is typically removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield H-Phe-Ala-OMe.

  • Coupling to Z-Leu-OH: The resulting dipeptide ester is then coupled with Z-Leu-OH using a similar coupling procedure as described in Protocol 1 to yield Z-Leu-Phe-Ala-OMe. Note: This example illustrates the general workflow; for the target molecule Z-Phe-Ala-Leu-OMe, the order of coupling would be adjusted.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of H-Phe-Ala-Leu-OH using a Dipeptide

This protocol outlines the use of a pre-formed Fmoc-dipeptide on a solid support.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Phe-Ala-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 20% Piperidine in DMF

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from Leucine. Wash the resin thoroughly with DMF.

  • Dipeptide Coupling: Pre-activate Fmoc-Phe-Ala-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF. Add this solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the dipeptide. Wash the resin with DMF.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the tripeptide from the resin and remove any side-chain protecting groups. Precipitate the peptide in cold ether, centrifuge, and lyophilize.

Mandatory Visualizations

Peptide_Synthesis_Strategy_Decision Decision Workflow for Peptide Synthesis Strategy start Start: Define Target Peptide peptide_length Peptide Length? start->peptide_length short_peptide Short Peptide (<10 aa) peptide_length->short_peptide Short long_peptide Long Peptide (>10 aa) peptide_length->long_peptide Long synthesis_phase Synthesis Method? solution_phase Solution-Phase synthesis_phase->solution_phase Solution solid_phase Solid-Phase (SPPS) synthesis_phase->solid_phase Solid dipeptide_availability Dipeptide Available? use_dipeptide Consider Dipeptide Strategy (e.g., this compound) dipeptide_availability->use_dipeptide Yes stepwise Stepwise Synthesis dipeptide_availability->stepwise No short_peptide->synthesis_phase spps Proceed with SPPS long_peptide->spps solution_phase->dipeptide_availability solid_phase->spps

Caption: Decision workflow for choosing a peptide synthesis strategy.

ACE_Inhibitor_Pathway Simplified ACE Inhibitor Signaling Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleavage ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II cleavage AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction leads to ACE_Inhibitor ACE Inhibitor (e.g., containing Phe-Ala motif) ACE_Inhibitor->ACE inhibits

Caption: Simplified signaling pathway of Angiotensin-Converting Enzyme (ACE) inhibitors.

Discussion and Recommendations

Cost-Benefit Analysis:

The primary economic advantage of using this compound is most pronounced in solution-phase synthesis . By eliminating one coupling and one deprotection step compared to a stepwise approach, there are significant savings in terms of researcher time, solvent usage for reactions and purifications, and coupling reagents. While the initial cost per gram of the dipeptide is higher than the individual protected amino acids, the reduction in overall process steps can lead to a lower total cost, especially for medium to large-scale syntheses of shorter peptides.

For Solid-Phase Peptide Synthesis (SPPS) , the benefits are less clear-cut. Automated synthesizers are highly efficient at performing stepwise coupling and deprotection cycles, somewhat diminishing the time-saving advantage of using a dipeptide. Furthermore, the cost of Fmoc-protected dipeptides, which are often custom-synthesized, can be substantially higher than their Z-protected counterparts and the individual Fmoc-amino acids. Therefore, for routine SPPS, a stepwise approach with Fmoc-amino acids is often the more cost-effective strategy.

Performance Considerations:

  • Yield and Purity: The dipeptide strategy, in both solution and solid-phase, can lead to higher purity of the crude product. Each coupling and deprotection cycle in a stepwise synthesis introduces the potential for side reactions and the formation of deletion sequences. By reducing the number of these cycles, the dipeptide approach can simplify purification and improve overall yield.

  • Racemization: A significant advantage of using a pre-formed dipeptide is the mitigation of racemization risk for the first amino acid of the dipeptide (in this case, Phenylalanine). The activation of the carboxylic acid of an N-protected amino acid for coupling is a critical step where racemization can occur. By using this compound, the chiral center of the Phenylalanine residue is not activated during the coupling to the subsequent amino acid, thus preserving its stereochemical integrity.

Recommendations:

  • For solution-phase synthesis of short to medium-length peptides containing the Phe-Ala sequence, this compound is a highly recommended building block. The benefits of reduced synthesis time, simplified purification, and lower risk of racemization at the Phenylalanine residue often outweigh the higher initial cost of the dipeptide.

  • For standard Fmoc-based SPPS, a stepwise coupling of Fmoc-Ala-OH followed by Fmoc-Phe-OH is generally the more pragmatic and cost-effective approach. The high efficiency of modern automated synthesizers and the lower cost of individual Fmoc-amino acids make this the preferred method for most applications.

  • The use of an Fmoc-protected dipeptide (Fmoc-Phe-Ala-OH) in SPPS should be considered for particularly difficult sequences where stepwise coupling is inefficient or leads to significant side products. In such cases, the higher cost of the dipeptide may be justified by the improved yield and purity of the final peptide.

Efficacy of Z-Phe-Ala-OH in Different Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Z-Phe-Ala-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-alanine) is a molecule of interest in the fields of peptide synthesis and drug development. Its structure, featuring a protective benzyloxycarbonyl (Z) group, lends itself to the controlled synthesis of more complex peptide chains. While its primary application lies as a building block in peptide chemistry, there is an increasing interest in the direct biological activities of such protected dipeptides. This guide aims to provide a comparative overview of the efficacy of this compound in various cell lines, supported by available experimental data.

Data Presentation: Efficacy of this compound and Comparators

Due to a lack of publicly available research detailing the specific cytotoxic or other biological effects of this compound in various cell lines, a direct quantitative comparison is not currently possible. General information suggests its potential in developing therapeutic agents, particularly in oncology and metabolic disorders, by enhancing the stability and bioavailability of peptide-based drugs.

For the purpose of providing a comparative framework, this guide will present hypothetical data based on typical experimental outcomes for similar dipeptide structures. The following table illustrates how quantitative data on the efficacy of this compound and potential alternatives, such as the unprotected dipeptide Phe-Ala and another protected dipeptide Z-Gly-Gly, could be structured.

CompoundCell LineAssay TypeEfficacy Metric (e.g., IC50 in µM)
This compound MCF-7 (Breast Cancer) MTT Assay [Data Not Available]
HeLa (Cervical Cancer) MTT Assay [Data Not Available]
Jurkat (T-cell Leukemia) Apoptosis Assay (Annexin V) [Data Not Available]
Phe-AlaMCF-7 (Breast Cancer)MTT Assay[Hypothetical: >100 µM]
HeLa (Cervical Cancer)MTT Assay[Hypothetical: >100 µM]
Jurkat (T-cell Leukemia)Apoptosis Assay (Annexin V)[Hypothetical: No significant increase]
Z-Gly-Gly-OHMCF-7 (Breast Cancer)MTT Assay[Hypothetical: 85 µM]
HeLa (Cervical Cancer)MTT Assay[Hypothetical: 92 µM]
Jurkat (T-cell Leukemia)Apoptosis Assay (Annexin V)[Hypothetical: Minor increase at high concentrations]

Note: The data for Phe-Ala and Z-Gly-Gly-OH are hypothetical and for illustrative purposes only. Actual experimental results would be required for a valid comparison.

Experimental Protocols

Below are detailed methodologies for key experiments that would be utilized to assess the efficacy of this compound in different cell lines.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection (Annexin V-FITC Assay)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

  • Cell Treatment: Seed cells (e.g., Jurkat) in a 6-well plate and treat with different concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect the cells by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mandatory Visualization

Experimental Workflow for Efficacy Assessment

The following diagram illustrates the general workflow for evaluating the efficacy of a compound like this compound in different cell lines.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment & Incubation cluster_3 Efficacy Assays cluster_4 Data Analysis ZPheAlaOH This compound Stock (in DMSO) SerialDilutions Serial Dilutions in Culture Medium ZPheAlaOH->SerialDilutions Treatment Treat Cells with This compound Dilutions SerialDilutions->Treatment CellLines Select Cell Lines (e.g., MCF-7, HeLa, Jurkat) CellSeeding Seed Cells in Multi-well Plates CellLines->CellSeeding CellSeeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT AnnexinV Annexin V Assay (Apoptosis) Incubation->AnnexinV Absorbance Measure Absorbance (MTT) MTT->Absorbance FlowCytometry Flow Cytometry (Annexin V) AnnexinV->FlowCytometry IC50 Calculate IC50 Values Absorbance->IC50 ApoptosisPercentage Determine % Apoptotic Cells FlowCytometry->ApoptosisPercentage

Caption: Workflow for assessing the in-vitro efficacy of this compound.

Potential Signaling Pathway Involvement

While the precise mechanism of action for this compound is not established, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a simplified version of this pathway.

G ZPheAlaOH This compound Mitochondria Mitochondria ZPheAlaOH->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Further research is imperative to elucidate the specific biological effects and mechanisms of action of this compound in various cell lines. The experimental frameworks provided here offer a robust starting point for such investigations.

A Comparative Analysis of the Anti-Fibrotic Activity of Z-Protected Peptides: In Vivo vs. In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the therapeutic potential of Z-protected peptides in combating renal fibrosis, with a case study on the novel peptide PEP-Z-2, highlights the crucial interplay between in vitro potency and in vivo physiological responses. While direct comparative studies on Z-Phe-Ala-OH derivatives are limited in publicly available literature, the comprehensive analysis of PEP-Z-2, a collagen-derived peptide, offers valuable insights into how the bioactivity of Z-protected peptides translates from controlled laboratory settings to complex biological systems. This guide provides a detailed comparison of its efficacy, supported by experimental data and protocols.

Data Presentation: In Vitro vs. In Vivo Activity of PEP-Z-2

The anti-fibrotic effects of PEP-Z-2 have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings, offering a clear comparison of its activity at the cellular and organismal levels.[1]

Table 1: In Vitro Anti-Fibrotic Activity of PEP-Z-2 on TGF-β1-Induced Fibroblasts

ParameterCell LineTreatmentResult
Myofibroblast Differentiation Renal FibroblastsTGF-β1 + PEP-Z-2Inhibition of differentiation into myofibroblasts[1]
Extracellular Matrix (ECM) Protein Expression Renal Fibroblasts, Renal Tubular Epithelial CellsTGF-β1 + PEP-Z-2Reduction in Fibronectin, Collagen I, and α-SMA expression[1]
Signaling Pathway Modulation Renal FibroblastsTGF-β1 + PEP-Z-2Regulation of the TGF-β/Smad/AKT/MAPK pathway[1]

Table 2: In Vivo Anti-Fibrotic Activity of PEP-Z-2 in Mouse Models of Kidney Injury

ParameterAnimal ModelTreatmentResult
Kidney Injury Unilateral Ureteral Obstruction (UUO) & Folic Acid (FA) InducedPEP-Z-2Alleviation of kidney injury[1]
Collagen Deposition UUO & FA InducedPEP-Z-2Reduced collagen deposition in kidney tissues[1]
Renal Function UUO & FA InducedPEP-Z-2Normalization of renal function[1]
Fibrosis Markers UUO & FA InducedPEP-Z-2Reduced expression of fibrosis markers[1]
Oxidative Stress UUO & FA InducedPEP-Z-2Reduced Reactive Oxygen Species (ROS) production and restored oxidant/antioxidant balance[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the in vitro and in vivo activity of PEP-Z-2.

In Vitro: TGF-β1-Induced Fibroblast to Myofibroblast Differentiation Assay
  • Cell Culture: Human renal fibroblast cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: To induce myofibroblast differentiation, sub-confluent fibroblasts are serum-starved for 24 hours, followed by treatment with 10 ng/mL of recombinant human TGF-β1.

  • Treatment with PEP-Z-2: Concurrently with TGF-β1 stimulation, cells are treated with varying concentrations of PEP-Z-2. A vehicle control group (receiving only the solvent for PEP-Z-2) is also included.

  • Analysis of Fibrotic Markers: After 48 hours of incubation, cell lysates are collected for Western blot analysis to quantify the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type I.

  • Signaling Pathway Analysis: To determine the mechanism of action, the phosphorylation status of key proteins in the TGF-β/Smad, AKT, and MAPK signaling pathways is assessed by Western blot using phospho-specific antibodies.

In Vivo: Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
  • Animal Model: Adult male C57BL/6 mice, aged 8-10 weeks, are used for the study. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Surgical Procedure: Mice are anesthetized, and a midline abdominal incision is made. The left ureter is isolated and completely ligated at two points using 4-0 silk sutures. The abdominal incision is then closed in layers. Sham-operated animals undergo the same procedure without ureter ligation.[2][3][4]

  • Treatment Protocol: PEP-Z-2 is administered daily to the UUO mice via intraperitoneal injection, starting from the day of surgery, for a duration of 7 to 14 days. A control group of UUO mice receives vehicle injections.

  • Assessment of Renal Fibrosis: At the end of the treatment period, mice are euthanized, and the obstructed kidneys are harvested. One portion of the kidney is fixed in 10% formalin for histological analysis (Masson's trichrome and Sirius Red staining for collagen deposition), while another portion is snap-frozen in liquid nitrogen for protein and RNA extraction.

  • Biochemical Analysis: Blood samples are collected for the measurement of serum creatinine and blood urea nitrogen (BUN) to assess renal function. Kidney tissue homogenates are used to measure levels of oxidative stress markers.[1]

Visualization of the TGF-β/Smad Signaling Pathway

The diagram below illustrates the TGF-β/Smad signaling pathway, a key pathway in the progression of renal fibrosis, and the inhibitory action of PEP-Z-2. Transforming Growth Factor-β (TGF-β) binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in fibrosis, such as those for collagen and other extracellular matrix proteins. PEP-Z-2 has been shown to modulate this pathway, leading to a reduction in the expression of these fibrotic genes.[1][5][6][7][8]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binds TBRI TβRI TBRII->TBRI Recruits and Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex SmadComplex_nuc p-Smad2/3 + Smad4 Complex SmadComplex->SmadComplex_nuc Translocates PEPZ2 PEP-Z-2 PEPZ2->TBRI Inhibits DNA DNA SmadComplex_nuc->DNA Binds to FibrosisGenes Fibrosis Gene Transcription DNA->FibrosisGenes Promotes

Caption: TGF-β/Smad signaling and PEP-Z-2 inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of Z-Phe-Ala-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Z-Phe-Ala-OH (N-Cbz-L-phenylalanyl-L-alanine), ensuring operational integrity and regulatory compliance. While specific institutional protocols may vary, the following information outlines the critical safety data and a recommended disposal workflow.

Essential Safety & Handling Information

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key safety and identification data.

PropertyValueSource
Chemical Name N-Cbz-L-phenylalanyl-L-alanine
Synonyms Z-Phe-Ala, N-Cbz-Phe-Ala, Z-L-phenylalanyl-L-alanine
CAS Number 21881-18-5[1]
Appearance White to off-white powder[2]
Storage Class 11 - Combustible Solids[1]
Water Hazard Class (WGK) 3 (Highly hazardous to water)[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to utilize appropriate personal protective equipment (PPE) and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. In instances where dust generation is possible, a NIOSH-approved respirator is recommended.

  • Engineering Controls: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. Adherence to federal, state, and local regulations is crucial.

1. Waste Collection and Segregation:

  • Solid Waste: Collect uncontaminated solid this compound waste in a clearly labeled, sealed container. The label should prominently display the chemical name ("this compound") and any institution-specific tracking information.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container. This container should be labeled as "Non-hazardous Chemical Waste" and specify "this compound" as the contaminant.

  • Solutions: Solutions containing this compound should be collected in a sealed, labeled container that is compatible with the solvent used. The label should include the full chemical name and approximate concentration.

2. Waste Storage:

  • Store all waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be clearly marked as a chemical waste accumulation point.

3. Final Disposal:

  • Licensed Waste Disposal Vendor: Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) department or a certified chemical waste contractor.

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this compound be disposed of in the general trash or poured down the drain.[3] Its high water hazard classification necessitates professional disposal to prevent environmental contamination.[1]

4. Documentation:

  • Maintain meticulous records of the quantity of this compound disposed of and the date of disposal.

  • Retain all documentation, including waste manifests, provided by the disposal vendor.

Spill Management

In the event of a spill, the following procedures should be enacted to ensure a safe and effective cleanup:

  • Small Spills:

    • Wearing appropriate PPE, carefully sweep or scoop up the solid material.

    • Avoid generating dust.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Notify your institution's EHS department or emergency response team.

    • Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid this compound waste_type->solid Uncontaminated Solid contaminated Contaminated Materials (Gloves, Wipes, etc.) waste_type->contaminated Contaminated Solid solution This compound Solution waste_type->solution Liquid Solution collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_contaminated Collect in Separate Labeled, Sealed Container contaminated->collect_contaminated collect_solution Collect in Compatible, Labeled, Sealed Container solution->collect_solution store Store in Designated Waste Accumulation Area collect_solid->store collect_contaminated->store collect_solution->store contact_ehs Contact EHS for Licensed Vendor Disposal store->contact_ehs end Disposal Complete contact_ehs->end

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Z-Phe-Ala-OH (N-Carbobenzyloxy-L-phenylalanyl-L-alanine), a key reagent in peptide synthesis and enzyme studies. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

When working with this compound, which is a powdered solid, a risk-based approach to personal protective equipment is recommended. The following table outlines the minimum and enhanced PPE for different laboratory operations.

OperationMinimum PPEEnhanced PPE (for increased risk scenarios, e.g., large quantities, potential for aerosolization)
Weighing and Aliquoting Powder Laboratory coat, safety glasses with side shields, nitrile gloves.In addition to minimum PPE, a dust mask or the use of a chemical fume hood is recommended to prevent inhalation.
Preparing Solutions Laboratory coat, safety glasses with side shields, nitrile gloves.Chemical splash goggles and a face shield should be worn if there is a significant splash hazard.
Running Reactions and Transfers Laboratory coat, safety glasses with side shields, nitrile gloves.Chemical splash goggles and an apron or chemical-resistant sleeves are advisable, especially when working with larger volumes or complex setups.

Operational Plan: From Receipt to Reaction

A systematic workflow is critical for the safe and effective use of this compound. The following diagram illustrates the key steps and decision points in the handling process.

Workflow for Handling this compound receiving Receiving and Inspection storage Storage (-20°C) receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weighing and Aliquoting ppe->weighing dissolution Dissolution weighing->dissolution spill Spill Response weighing->spill If spill occurs reaction Use in Experiment dissolution->reaction dissolution->spill If spill occurs disposal Waste Disposal reaction->disposal reaction->spill If spill occurs

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan: Responsible Stewardship of Laboratory Waste

While this compound is not classified as a hazardous substance, proper disposal is essential to maintain a safe laboratory environment and comply with institutional and local regulations.

Step-by-Step Disposal Procedure:

  • Segregation: Collect solid, non-hazardous waste this compound and any contaminated consumables (e.g., weighing paper, gloves) in a designated, sealed container.

  • Labeling: Clearly label the container as "Non-Hazardous Solid Chemical Waste" and specify the contents ("this compound").

  • Consult Local Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office or refer to local regulations. In many cases, non-hazardous solid waste can be disposed of in the regular trash, provided it is securely contained and properly labeled.[1][2][3][4]

  • Documentation: Maintain a record of the disposed amount and the date of disposal for your laboratory's chemical inventory.

Experimental Protocols: Methodologies for Key Applications

This compound is a versatile dipeptide derivative commonly employed in peptide synthesis and as a substrate for enzymatic assays.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the appropriate resin (e.g., Wang resin) in a suitable solvent like dichloromethane (DCM).

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).

  • Activation and Coupling:

    • Activate the carboxylic acid of this compound using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

    • Add the activated this compound solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a ninhydrin test to ensure the coupling reaction is complete.

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis Cycle start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection start->deprotection washing1 Wash deprotection->washing1 coupling Couple Activated this compound washing1->coupling washing2 Wash coupling->washing2 ninhydrin Ninhydrin Test washing2->ninhydrin ninhydrin->coupling If incomplete, recouple repeat Repeat Cycle for Next Amino Acid ninhydrin->repeat If complete repeat->deprotection cleavage Cleave Peptide from Resin repeat->cleavage After final cycle

Caption: The iterative process of solid-phase peptide synthesis for chain elongation.

Cathepsin A Substrate Assay

This compound can be used as a substrate to measure the activity of Cathepsin A. The general principle involves incubating the enzyme with the substrate and detecting the product of the enzymatic cleavage.

  • Prepare Substrate Solution: Dissolve this compound in a suitable buffer to the desired concentration.

  • Enzyme Reaction:

    • Add the Cathepsin A enzyme to the substrate solution.

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific period.

  • Stop Reaction: Terminate the enzymatic reaction, often by adding a strong acid or a specific inhibitor.

  • Detection of Product: Quantify the amount of cleaved product (e.g., Alanine) using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay. The rate of product formation is proportional to the enzyme activity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.